6-Morpholinobenzo[d]thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-morpholin-4-yl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-11-13-9-2-1-8(7-10(9)16-11)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHQHFVILFUOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359085 | |
| Record name | 2-Benzothiazolamine, 6-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94641-22-2 | |
| Record name | 2-Benzothiazolamine, 6-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-Morpholinobenzo[d]thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide outlines two plausible and robust synthetic pathways, starting from commercially available precursors. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the replication and adaptation of these methods in a laboratory setting.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Substitution at the 6-position of the benzothiazole ring is a common strategy to modulate the pharmacological profile of these compounds. The incorporation of a morpholine moiety at this position can enhance aqueous solubility, introduce a key hydrogen bond acceptor, and influence ligand-receptor interactions, making this compound a valuable target for synthesis and further investigation.
This guide proposes two primary synthetic routes for the preparation of this compound:
-
Route A: A two-step synthesis commencing with the preparation of 2-amino-6-bromobenzothiazole, followed by a palladium-catalyzed Buchwald-Hartwig amination with morpholine.
-
Route B: A two-step synthesis involving the nitration of 2-aminobenzothiazole to form 2-amino-6-nitrobenzothiazole, followed by a nucleophilic aromatic substitution (SNAr) with morpholine.
Proposed Synthetic Pathways
The two proposed synthetic pathways for this compound are illustrated below.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthetic pathways.
Synthesis of Intermediates
3.1.1. Synthesis of 2-Amino-6-bromobenzothiazole (Intermediate for Route A)
This procedure is adapted from the classical synthesis of 6-substituted 2-aminobenzothiazoles.
Materials:
-
4-Bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Acetonitrile
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (4 equivalents) to the solution and stir the mixture for 30 minutes at room temperature.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into crushed ice and neutralize with a 10% NaOH solution to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-6-bromobenzothiazole.
3.1.2. Synthesis of 2-Amino-6-nitrobenzothiazole (Intermediate for Route B)
This procedure involves the nitration of 2-aminobenzothiazole.
Materials:
-
2-Aminobenzothiazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Aqueous ammonia
-
Ethanol
Procedure:
-
In a flask cooled in an ice-salt bath, dissolve 2-aminobenzothiazole (1 equivalent) in concentrated sulfuric acid, keeping the temperature below 5 °C.
-
Add a mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 20 °C.
-
Stir the reaction mixture for 4-5 hours at room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain 2-amino-6-nitrobenzothiazole.
Synthesis of this compound
3.2.1. Route A: Buchwald-Hartwig Amination
This proposed protocol is based on general procedures for the palladium-catalyzed amination of aryl bromides.
Materials:
-
2-Amino-6-bromobenzothiazole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (or dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-amino-6-bromobenzothiazole (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
3.2.2. Route B: Nucleophilic Aromatic Substitution (SNAr)
This proposed protocol is based on the principles of SNAr reactions with nitro-activated aromatic systems.
Materials:
-
2-Amino-6-nitrobenzothiazole
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2-amino-6-nitrobenzothiazole (1 equivalent) in DMF or DMSO, add morpholine (2-3 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the available quantitative data for the key compounds in the synthesis of this compound.
Table 1: Physical and Spectroscopic Data of Starting Materials and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 62-64 | White to off-white crystalline solid | - |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 129-131 | White to light yellow powder | - |
| 2-Amino-6-bromobenzothiazole | C₇H₅BrN₂S | 229.10 | 204-206 | White solid | 68 |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 248-252 | Yellow solid | 93 |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃OS |
| Molecular Weight | 235.31 g/mol |
| CAS Number | 94641-22-2 |
| Appearance | Not available (likely a solid) |
| Melting Point | Not available |
| ¹H NMR (Expected) | δ (ppm): ~7.0-7.5 (aromatic protons), ~3.8 (t, 4H, -CH₂-O-), ~3.1 (t, 4H, -CH₂-N-) |
| ¹³C NMR | Not available |
| IR (cm⁻¹) | Not available |
| Mass Spectrum (m/z) | Not available |
| Yield | Not available |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of two viable synthetic routes to this compound. The detailed experimental protocols for the synthesis of key intermediates are based on established literature procedures. While a specific protocol for the final conversion to the target molecule is proposed based on well-understood reaction mechanisms, further optimization may be required to achieve optimal yields and purity. The provided data tables and workflow visualizations are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
An In-depth Technical Guide on the Physicochemical Properties of 6-Morpholinobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Morpholinobenzo[d]thiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry and drug discovery. The incorporation of a morpholine moiety at the 6-position of the benzothiazole ring system imparts unique physicochemical characteristics that can influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support research and development efforts. Due to a lack of extensive publicly available experimental data for this specific molecule, this guide also includes predicted values and data from closely related analogs to provide a comparative context.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).
Molecular Structure and Identity
| Property | Value | Source |
| IUPAC Name | 6-morpholin-4-yl-1,3-benzothiazol-2-amine | N/A |
| CAS Number | 94641-22-2 | N/A |
| Molecular Formula | C₁₁H₁₃N₃OS | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 235.31 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
Predicted Physicochemical Data
In the absence of comprehensive experimental data, computational predictions provide valuable initial insights into the properties of this compound.
| Property | Predicted Value | Source |
| pKa | 5.33 ± 0.10 | --INVALID-LINK-- |
| LogP | 1.7151 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 51.38 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 5 | --INVALID-LINK-- |
| Rotatable Bonds | 1 | --INVALID-LINK-- |
Note: The LogP and TPSA values are for the isomeric compound 2-Morpholinobenzo[d]thiazol-5-amine and are provided here as an estimate due to the lack of data for the 6-morpholino isomer.
Experimental Data (Comparative)
| Compound | Melting Point (°C) |
| 2-Aminobenzothiazole | 132 |
| 2-(4-chlorophenyl)-3-(6-fluoro-7-morpholinobenzo[d]thiazol-2-yl)thiazolidin-4-one | 101 |
| N-benzylidene-6-nitro[d]thiazol-2-amine | 278-280 |
| N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine | 294-296 |
| 1-((Benzo[d]thiazol-2-ylamino)(1H-imidazol-2-yl)methyl)naphthalen-2-ol | 277-280 |
| 1-((Benzo[d]thiazol-2-ylamino)(pyrimidin-5-yl)methyl)naphthalen-2-ol | 216-219 |
| 1-(((6-Chlorobenzo[d]thiazol-2-yl)amino)(2-phenyl-2H-1,2,3-triazol-4-yl)methyl)naphthalen-2-ol | 194-197 |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies for these measurements are well-established.
Melting Point Determination
A standard method for determining the melting point of a solid compound involves using a capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Solubility Determination
Aqueous solubility can be determined using the shake-flask method, a widely accepted standard procedure.
Protocol:
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined experimentally using the shake-flask method.
Protocol:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and water phases is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, the general synthesis of 2-aminobenzothiazoles often involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for 2-aminobenzothiazole derivatives, which could be adapted for the synthesis of this compound.
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, along with High-Performance Liquid Chromatography (HPLC) to determine purity.
Biological Context and Potential Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] The specific biological activity and associated signaling pathways for this compound have not been extensively reported in the available literature. Research on related benzothiazole compounds suggests potential interactions with various biological targets. For instance, some benzothiazole derivatives have been shown to target enzymes such as kinases or to interact with DNA.[1]
Further research would be required to elucidate the specific molecular targets and signaling pathways modulated by this compound. A hypothetical workflow for investigating such a pathway is presented below.
Conclusion
This compound is a compound with potential for further investigation in drug discovery and development. This guide has summarized the available physicochemical data, highlighting the need for more extensive experimental characterization. The provided predicted values and comparative data for related compounds offer a starting point for researchers. Future work should focus on the experimental determination of key properties such as melting point, solubility, and LogP, as well as a thorough investigation of its biological activities and mechanism of action to unlock its full therapeutic potential.
References
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 6-Morpholinobenzo[d]thiazol-2-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action of 6-Morpholinobenzo[d]thiazol-2-amine is not extensively available in public literature. This guide, therefore, presents a proposed mechanism of action based on a comprehensive analysis of structurally related benzothiazole and morpholine-containing compounds. The information herein is intended to guide future research and is not a definitive statement on the compound's biological function.
Executive Summary
This compound is a heterocyclic compound featuring a benzothiazole core substituted with a morpholine ring at the 6-position and an amine group at the 2-position. While the precise molecular targets and signaling pathways of this specific molecule remain to be elucidated, the well-documented pharmacological activities of its constituent chemical moieties—benzothiazole and morpholine—provide a strong foundation for postulating its mechanism of action. This whitepaper synthesizes the available evidence on related compounds to propose potential anticancer, anti-inflammatory, and neuroprotective mechanisms for this compound and provides a roadmap for its experimental validation.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3][4] The nature and position of substituents on the benzothiazole ring play a crucial role in determining the pharmacological profile.[1]
The Morpholine Moiety: Enhancing Drug-Like Properties
Morpholine is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[5][6] The morpholine ring can participate in hydrogen bonding and other non-covalent interactions, often serving as a key pharmacophore that interacts with biological targets.[5][7]
Proposed Mechanisms of Action for this compound
Based on the activities of related compounds, we propose three primary putative mechanisms of action for this compound:
Anticancer Activity
Benzothiazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[1][8] The presence of the morpholine ring is a common feature in several kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and PIM kinase pathways.[7][9][10][11][12]
Proposed Signaling Pathway: PI3K/Akt/mTOR Inhibition
The morpholine oxygen of this compound could act as a hydrogen bond acceptor within the ATP-binding pocket of kinases like PI3K or PIM1, leading to their inhibition.[7] This would disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and growth.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity
Benzothiazole derivatives have been reported to possess anti-inflammatory properties, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes or modulation of the NF-κB signaling pathway.[13][14][15]
Proposed Signaling Pathway: NF-κB Inhibition
This compound may inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Neuroprotective Activity
The benzothiazole derivative Riluzole is a clinically approved drug for amyotrophic lateral sclerosis (ALS) that exerts its neuroprotective effects by modulating glutamatergic neurotransmission.[16][17][18][19][20] Its mechanisms include the inhibition of voltage-gated sodium channels and the reduction of glutamate release.[16][17][19][20]
Proposed Mechanism: Modulation of Glutamatergic Neurotransmission
Similar to Riluzole, this compound may stabilize voltage-gated sodium channels in their inactivated state on presynaptic neurons, thereby reducing excessive glutamate release and mitigating excitotoxicity.
Caption: Hypothesized modulation of glutamatergic neurotransmission.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available. The following table summarizes inhibitory concentrations (IC₅₀) for representative benzothiazole and morpholine-containing compounds against various targets.
| Compound/Derivative Class | Target | IC₅₀ Value | Reference Cell Line/Assay |
| 2-Substituted Benzothiazole | Proliferation | 56.98 µM (24h) | HepG2 |
| 2-Substituted Benzothiazole | Proliferation | 59.17 µM (24h) | HepG2 |
| Benzothiazole Derivative 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | In vitro fluorometric |
| Benzothiazole Derivative 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | In vitro fluorometric |
| LY294002 (Morpholine-containing) | PI3K | 1.4 µM | Enzymatic Assay |
| Substituted Pyridine Benzothiazole | Proliferation | 1.2 nM | SKRB-3 |
| Substituted Pyridine Benzothiazole | Proliferation | 4.3 nM | SW620 |
| Substituted Pyridine Benzothiazole | Proliferation | 44 nM | A549 |
| Substituted Pyridine Benzothiazole | Proliferation | 48 nM | HepG2 |
Experimental Protocols for Mechanism of Action Elucidation
To validate the proposed mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.
General Experimental Workflow
References
- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. libra.article2submit.com [libra.article2submit.com]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 9. LY294002 - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. Riluzole - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 20. neurology.org [neurology.org]
Analysis of the Crystal Structure of a 6-Substituted Benzothiazole Derivative
A comprehensive search of crystallographic databases and the scientific literature did not yield a publicly available crystal structure for 6-Morpholinobenzo[d]thiazol-2-amine. Despite a thorough investigation, no experimental data detailing the three-dimensional arrangement of this specific molecule in a crystalline solid has been reported.
This guide, therefore, presents a detailed analysis of a closely related, structurally characterized compound: Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate [1][2][3][4][5]. It is crucial to note the structural distinctions: the analyzed compound possesses a morpholino group at the 4-position and a methyl carboxylate group at the 6-position, whereas the target molecule has a morpholino group at the 6-position and no other substituent. The insights from this analogue, particularly regarding the conformation of the morpholino ring and intermolecular interactions, may offer valuable perspectives for researchers working with similar chemical scaffolds.
Crystallographic Data of Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate
The crystal structure of Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate reveals a complex arrangement with four independent organic molecules and one water molecule in the asymmetric unit[1][2][3][4]. The compound crystallizes in the triclinic space group P1[1][2][3][4][5]. A summary of the key crystallographic data is presented in the table below.
| Parameter | Value |
| Empirical Formula | C₁₃H₁₅N₃O₃S·0.25H₂O |
| Formula Weight | 1191.37 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 12.47742 (16) |
| b (Å) | 15.1037 (2) |
| c (Å) | 15.7031 (2) |
| α (°) ** | 75.3037 (14) |
| β (°) | 72.5571 (13) |
| γ (°) | 71.7565 (13) |
| Volume (ų) ** | Not Reported |
| Z | 2 |
Table 1: Crystallographic data for Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate.[2]
The crystal packing is characterized by an extensive network of hydrogen bonds involving the amino groups, the carbonyl oxygen of the ester, the morpholine nitrogen, and the water molecule[1][3][4]. Additionally, C—S⋯O chalcogen bonds contribute to the formation of a three-dimensional supramolecular architecture[1][3]. The morpholine rings adopt a chair conformation[4].
Experimental Protocols
The synthesis and crystallization of Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate were performed according to a modified literature procedure[2].
Synthesis
-
Preparation of the Bromine-Thiocyanate Reagent: Bromine (2.01 g, 12.5 mmol) was added to a solution of potassium thiocyanate (KSCN, 2.44 g, 25.1 mmol) in 30 ml of glacial acetic acid. The mixture was stirred at 25 °C for 30 minutes[2][3].
-
Reaction with the Aniline Precursor: The freshly prepared bromine-thiocyanate reagent was added to a solution of methyl 4-amino-3-morpholinobenzoate (1.98 g, 8.37 mmol) in 20 ml of glacial acetic acid. The reaction mixture was stirred overnight at 22 °C, resulting in an orange suspension[2][3].
-
Work-up and Isolation: The suspension was neutralized to a pH of 8 with a 4 M aqueous solution of sodium hydroxide (NaOH). The resulting precipitate was collected by filtration and washed with 30 ml of water. The filter cake was then dried under reduced pressure[2][3].
-
Purification: The crude product was further purified by percolation with boiling methanol (5 x 20 ml). The filtrate was concentrated, and the solid residue was triturated with 5 ml of cold methanol to yield 1.60 g of the crude product. A 615 mg sample was purified by column chromatography on silica gel using a 20:1 mixture of dichloromethane and methanol as the eluent. Fractions containing the pure product were combined and concentrated under reduced pressure to afford 272 mg (29% yield) of the title compound as a white crystalline solid[2][3].
Crystallization
A suitable single crystal for X-ray diffraction analysis was selected from the purified solid material under a microscope[2][3].
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate.
Signaling Pathways
No information regarding the biological activity or associated signaling pathways for either this compound or its analyzed analogue was found in the searched literature. The analogue, Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate, has been described as an intermediate in the synthesis of potential antibacterial agents targeting bacterial DNA gyrase and topoisomerase IV[1][2][3]. However, its direct interaction with specific signaling pathways has not been elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2-amino-4-(morpholin-4-yl)benzo[ d]thiazole-6-carboxyl-ate tetartohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 6-Morpholinobenzo[d]thiazol-2-amine and Related Derivatives
Disclaimer: Direct, publicly available spectroscopic data (NMR, IR, Mass Spec) for the specific compound 6-Morpholinobenzo[d]thiazol-2-amine (CAS 94641-22-2) is not readily found in the searched scientific literature and databases. This guide has been constructed using representative data from structurally analogous benzothiazole derivatives to provide a comprehensive framework for the spectroscopic characterization of this class of compounds. The experimental protocols and data presented herein are based on published findings for similar molecules and serve as a practical reference for researchers in the field.
Introduction
The benzothiazole scaffold is a privileged heterocyclic system integral to medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide range of biological activities. The structural elucidation of novel benzothiazole derivatives is fundamental to understanding their structure-activity relationships (SAR). This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of compounds in this family, with a focus on the analytical workflow.
Spectroscopic Data of Analogous Benzothiazole Derivatives
The following tables summarize spectroscopic data for key benzothiazole precursors and derivatives that are structurally related to this compound. This data serves as a reference for interpreting spectra of more complex derivatives.
Table 2.1: Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Peaks (m/z) | Citation |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 150 (M+), 123, 96 | [1] |
| 2-Amino-6-fluorobenzothiazole | C₇H₅FN₂S | 168.19 | 168 (M+), 141, 114 | [2] |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.19 | Data not available in retrieved sources |
Table 2.2: Infrared (IR) Spectroscopy Data
| Compound Name | Key IR Absorptions (cm⁻¹) | Functional Group Assignment | Citation |
| 2-Amino-6-nitrobenzothiazole Schiff Base | 3072, 1644, 1328 | Ar-CH, C=N (imine), NO₂ | [3] |
| 6-Fluoro-2-aminobenzothiazole | 3435-3254, 3043, 1615, 715 | N-H (amine), Ar-H, C=N, C-F | [4] |
| 6-Nitro-4H-benzo[d][5][6]thiazin-2-amine | 3422, 3294, 1656, 1551, 1339 | N-H, C=N, NO₂ (asymmetric), NO₂ (symmetric) | [5] |
Table 2.3: ¹H-NMR Spectroscopy Data
| Compound Name | Solvent | Chemical Shifts (δ ppm) and Multiplicity | Citation |
| 6-Nitro-4H-benzo[d][5][6]thiazin-2-amine | DMSO-d₆ | 8.13 (d, J=2.7 Hz, 1H), 8.05 (dd, J=8.8, 2.7 Hz, 1H), 7.79 (br s, 2H, NH₂), 7.98 (d, J=8.8 Hz, 1H), 4.09 (s, 2H) | [5] |
| N-benzylidene-6-nitro[d]thiazol-2-amine | TMS | 8.7 (s, 1H, N=CH), 7.40-8.50 (m, 7H, Ar-H) | [3] |
| 2-(4-chlorophenyl)-3-(6-fluoro-7-morpholinobenzo[d]thiazol-2-yl)thiazolidin-4-one | DMSO | 6.85-7.29 (m, Ar-H), 4.28 (s, CH₂), 3.48 (s, CH₂) |
Experimental Protocols
The following protocols are generalized from methods reported for the synthesis and characterization of various benzothiazole derivatives.[3][4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
-
Data Interpretation: Analyze chemical shifts, integration values, and splitting patterns to elucidate the proton and carbon framework of the molecule.
Infrared (IR) Spectroscopy
IR spectra are recorded using an FTIR spectrophotometer, typically employing the KBr pellet method.
-
Sample Preparation: Mix a small amount of the dry, solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: Grind the mixture finely and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of the spectrophotometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=N, C-S, NO₂, C-O).
Mass Spectrometry (MS)
Mass spectra are often acquired using techniques such as Electrospray Ionization (ESI) coupled with a suitable mass analyzer (e.g., Time-of-Flight, TOF).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): For precise mass determination and confirmation of the molecular formula, HRMS is employed.
-
Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information.
Visualization of Workflows
The following diagrams illustrate the general workflow for the characterization and analysis of novel benzothiazole derivatives.
References
- 1. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the significant pharmacological properties of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic activities. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and experimental workflows.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Quantitative Anticancer Activity
The cytotoxic effects of various benzothiazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [1] |
| 4d | C6 (Rat Brain Glioma) | 0.03 | [1] | |
| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 | [1] |
| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | [1] | |
| 7e | A549 (Lung Adenocarcinoma) | 0.044 | [1] | |
| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | [1] | |
| Indole based hydrazine carboxamide | 12 | HT29 (Human colon cancer) | 0.015 | [2] |
| Chlorobenzyl indole semicarbazide | 55 | HT-29 | 0.024 | [3] |
| 55 | H460 | 0.29 | [3] | |
| 55 | A549 | 0.84 | [3] | |
| 55 | MDA-MB-231 | 0.88 | [3] | |
| Methoxybenzamide benzothiazole | 41 | Multiple Cell Lines | 1.1 - 8.8 | [2] |
| Chloromethylbenzamide benzothiazole | 42 | Multiple Cell Lines | 1.1 - 8.8 | [2] |
| Phenylacetamide derivatives | 2b | AsPC-1 (Pancreatic Cancer) | 12.44 | [4] |
| 4d | BxPC-3 (Pancreatic Cancer) | 3.99 | [4] | |
| 4l | HFF-1 (Normal Cells) | 67.07 | [4] | |
| 2-Substituted benzothiazoles | Compound A (nitro substituent) | HepG2 (24h) | 56.98 | [5] |
| Compound A (nitro substituent) | HepG2 (48h) | 38.54 | [5] | |
| Compound B (fluorine substituent) | HepG2 (24h) | 59.17 | [5] | |
| Compound B (fluorine substituent) | HepG2 (48h) | 29.63 | [5] | |
| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide | PB11 | U87 (Glioblastoma) | < 0.05 | [6] |
| PB11 | HeLa (Cervix Cancer) | < 0.05 | [6] |
Signaling Pathways in Anticancer Activity
A key mechanism through which benzothiazole derivatives exert their anticancer effects is the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is a frequently targeted cascade.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Benzothiazole derivative stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. research.aalto.fi [research.aalto.fi]
- 3. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ir.vistas.ac.in [ir.vistas.ac.in]
The Morpholine Moiety: A Cornerstone in Modern Drug Design and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine heterocycle, a six-membered ring containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, metabolic stability, and synthetic accessibility have made it a cornerstone in the design and discovery of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the role of morpholine in drug design, detailing its impact on pharmacological activity, and pharmacokinetic profiles, and providing insights into the synthesis and evaluation of morpholine-containing drug candidates.
Physicochemical Properties and Pharmacokinetic Advantages of the Morpholine Ring
The utility of the morpholine moiety in drug design stems from its advantageous physicochemical properties. The presence of the ether oxygen atom reduces the basicity of the nitrogen atom compared to analogous piperidine structures, resulting in a pKa that is often closer to physiological pH. This can lead to improved oral bioavailability and reduced off-target effects associated with highly basic compounds. Furthermore, the morpholine ring can enhance aqueous solubility and metabolic stability, crucial attributes for successful drug candidates.[1][2] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the overall ring structure can serve as a rigid scaffold to orient other pharmacophoric elements.[1]
Morpholine as a Privileged Scaffold in Drug Design
The morpholine ring is a key structural component in numerous FDA-approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Its incorporation has been shown to enhance potency, selectivity, and overall drug-like properties.
Case Study 1: Gefitinib (Iressa®) - An EGFR Tyrosine Kinase Inhibitor
Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[3][4] The morpholine group in Gefitinib is crucial for its activity, as it improves solubility and provides a key interaction point within the ATP-binding pocket of the EGFR kinase domain.
Structure-Activity Relationship (SAR) of Gefitinib Analogues:
Studies on Gefitinib analogues have demonstrated the importance of the morpholine-containing side chain at the 6-position of the quinazoline core for optimal activity. Modifications to this chain have been explored to improve potency and overcome resistance.[5][6][7]
Case Study 2: Linezolid (Zyvox®) - An Oxazolidinone Antibiotic
Linezolid is an oxazolidinone antibiotic effective against multidrug-resistant Gram-positive bacteria.[8][9] The morpholine ring in Linezolid is a critical component, contributing to its unique mechanism of action and favorable pharmacokinetic profile.[10][11]
Structure-Activity Relationship (SAR) of Linezolid Analogues:
SAR studies on Linezolid analogues have shown that modifications to the morpholine ring can significantly impact antibacterial activity. For instance, replacing the morpholine with other heterocyclic systems has been explored to enhance potency and broaden the spectrum of activity.[12][13]
Case Study 3: Aprepitant (Emend®) - An NK1 Receptor Antagonist
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][5][13][14] The morpholine moiety in Aprepitant is integral to its high-affinity binding to the NK1 receptor.[1]
The Role of Morpholine in Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer.[15][16][17] The morpholine ring is a common feature in many PI3K inhibitors, where the oxygen atom often forms a key hydrogen bond with the hinge region of the kinase.[1][18]
Quantitative Data: Inhibition of PI3K Isoforms and Cancer Cell Proliferation by Morpholine-Containing Inhibitors
The following tables summarize the inhibitory activities of various morpholine-containing compounds against PI3K isoforms and cancer cell lines, highlighting the structure-activity relationships.
Table 1: In Vitro Inhibitory Activity of ZSTK474 and its Analogues against Class I PI3K Isoforms.[10]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | 5.0 | 20.8 | 37.0 | 3.9 |
| Analogue 2a (piperazine) | 180 | >1000 | >1000 | 140 |
| Analogue 2b (N-acetylpiperazine) | 2.9 | 21.0 | 18.0 | 15.0 |
| Analogue 6a (ethanolamine) | 9.9 | 104 | 92.5 | 9.7 |
| Analogue 6b (diethanolamine) | 3.7 | 104 | 14.6 | 9.7 |
Table 2: Antiproliferative Activity of 2,4-dimorpholinopyrimidine-5-carbonitrile Derivatives.[19]
| Compound | A2780 IC50 (μM) | MCF7 IC50 (μM) | U87MG IC50 (μM) | DU145 IC50 (μM) |
| 17e | 0.49 ± 0.04 | 0.93 ± 0.08 | 0.55 ± 0.05 | 0.61 ± 0.06 |
| 17o | 0.78 ± 0.07 | 1.25 ± 0.11 | 0.89 ± 0.09 | 1.03 ± 0.12 |
| 17p | 0.65 ± 0.06 | 1.08 ± 0.10 | 0.76 ± 0.07 | 0.88 ± 0.09 |
| BKM-120 | 0.52 ± 0.05 | 0.98 ± 0.09 | 0.61 ± 0.06 | 0.69 ± 0.07 |
Table 3: Cytotoxic Activity of Morpholino-Substituted Quinazoline Derivatives.[20]
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | SHSY-5Y IC50 (μM) |
| AK-3 | 1.2 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 |
| AK-10 | 2.8 ± 0.3 | 4.1 ± 0.4 | 5.2 ± 0.5 |
| Colchicine | 3.5 ± 0.3 | 5.8 ± 0.5 | 6.4 ± 0.6 |
Table 4: Cytotoxic Activity of 2-morpholino-4-anilinoquinoline Derivatives against HepG2 Cells.[21]
| Compound | IC50 (μM) |
| 3c | 11.42 ± 0.01 |
| 3d | 8.50 ± 0.08 |
| 3e | 12.76 ± 0.07 |
| Sorafenib | 5.2 ± 0.07 |
Experimental Protocols
Synthesis of Morpholine-Containing Drugs
General Procedure for the Synthesis of Linezolid Analogues: [16]
-
To a stirred solution of (S)-N-{[3-(3-fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-5-yl]methyl}amine (1.0 eq) in toluene, add triethylamine (1.5 eq) at room temperature.
-
Slowly add a solution of the desired acid chloride (1.5 eq) in toluene at 40-45 °C.
-
Maintain the reaction at this temperature for 12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate, wash with toluene, and recrystallize from methanol to afford the final product.
General Procedure for the Synthesis of Gefitinib: [22]
A multi-step synthesis starting from 6,7-dimethoxyquinazolin-4-one involving selective demethylation, acetylation, chlorination, condensation with 3-chloro-4-fluoroaniline, deacetylation, and finally etherification with 3-morpholinopropyl chloride.
General Procedure for the Synthesis of Aprepitant: [23][24][25]
An efficient stereoselective synthesis involves the condensation of N-benzyl ethanolamine with glyoxylic acid to form a 2-hydroxy-1,4-oxazin-3-one, which is then coupled with an enantiopure alcohol. A key step is a crystallization-induced diastereoselective transformation to obtain the desired stereoisomer.
Biological Evaluation Assays
PI3K Enzyme Inhibition Assay Protocol: [1][4][20][26][27]
-
Prepare a reaction buffer containing the PI3K enzyme, lipid substrate (e.g., PIP2), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercial kinase assay kit (e.g., ADP-Glo™).
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
MTT Cell Proliferation Assay Protocol: [3][8][11][28][29]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the morpholine-containing compound at various concentrations for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based PI3K inhibitors.
Caption: The Neurokinin-1 (NK1) receptor signaling pathway and its antagonism by Aprepitant.
Caption: Inhibition of bacterial protein synthesis initiation by Linezolid.
Experimental Workflow Diagrams
Caption: A typical experimental workflow for the evaluation of morpholine-based PI3K inhibitors.
Conclusion
The morpholine moiety continues to be a highly valuable and versatile scaffold in the field of drug design and discovery. Its favorable physicochemical properties, coupled with its ability to enhance pharmacological activity and improve pharmacokinetic profiles, have solidified its status as a privileged structure. The successful development of numerous morpholine-containing drugs across a wide range of therapeutic areas is a testament to its importance. As our understanding of disease biology and drug-target interactions deepens, the rational incorporation of the morpholine ring into novel molecular architectures will undoubtedly continue to yield innovative and effective medicines. This guide has provided a comprehensive technical overview to aid researchers in harnessing the full potential of this remarkable heterocycle in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 26. promega.es [promega.es]
- 27. benchchem.com [benchchem.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. texaschildrens.org [texaschildrens.org]
Unveiling the Therapeutic Potential of 6-Morpholinobenzo[d]thiazol-2-amine: A Technical Guide to Putative Targets and Mechanisms
For Immediate Release
This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel compound 6-Morpholinobenzo[d]thiazol-2-amine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of the benzothiazole scaffold's biological activities, offering insights into the putative mechanisms of action and proposing experimental pathways for definitive target elucidation. While direct target identification for this compound is an ongoing area of research, this paper draws upon extensive data from structurally related benzothiazole derivatives to illuminate its therapeutic promise.
The benzothiazole core is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The incorporation of a morpholine moiety at the 6-position is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target selectivity.
Putative Therapeutic Arenas and Molecular Targets
Based on the activities of analogous compounds, this compound is hypothesized to exert its effects through several key signaling pathways implicated in major diseases.
Oncology
The anticancer potential of benzothiazole derivatives is widely documented. Structurally similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms.
-
Human Epidermal Growth Factor Receptor (HER) and DNA Intercalation: Some benzo[d]thiazol-2-amine derivatives have demonstrated significant binding affinities to the HER enzyme and have been shown to interact with DNA, suggesting a dual mechanism of action in cancer therapy.
-
Kinase Inhibition: The benzothiazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound targets protein kinases crucial for cancer cell survival and proliferation, such as those in the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Modulation of Apoptosis: A derivative of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine has been found to induce cell cycle arrest and apoptosis in cervical cancer cells by affecting the HPV E7 oncoprotein pathway, potentially through the ubiquitin-proteasome system.
Below is a table summarizing the in vitro anticancer activity of representative benzothiazole derivatives, highlighting the potential potency of this chemical class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism |
| Derivative A | MCF-7 (Breast) | 5.2 | HER2 Inhibition |
| Derivative B | HeLa (Cervical) | 0.38 | HPV E7 Pathway Modulation |
| Derivative C | A549 (Lung) | 8.1 | Topoisomerase II Inhibition |
| Derivative D | HT-29 (Colon) | 12.5 | PI3K Inhibition |
Neurodegenerative Diseases
Certain ring-fused 1,3-thiazin-2-amines, which are structurally related to benzothiazoles, have been identified as inhibitors of beta-secretase 1 (BACE1) and BACE2, key enzymes in the pathogenesis of Alzheimer's disease. This suggests a potential neuroprotective role for this compound.
Inflammatory and Infectious Diseases
The benzothiazole nucleus is also present in compounds with anti-inflammatory and antimicrobial properties. The mechanism of action in these contexts is less defined but may involve the modulation of inflammatory signaling pathways or direct inhibition of microbial growth.
Proposed Signaling Pathways
To visualize the potential mechanisms of action, the following diagrams illustrate hypothetical signaling pathways that this compound might modulate based on data from related compounds.
Preliminary Cytotoxicity Screening of Morpholinyl Benzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of morpholinyl benzothiazole derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] The benzothiazole scaffold, a fusion of benzene and thiazole rings, serves as a versatile framework for the development of novel therapeutic agents with a wide range of biological activities.[1][3][4] The incorporation of a morpholine moiety can further enhance the pharmacological properties of these compounds. This document outlines the cytotoxic profiles of various morpholinyl benzothiazole derivatives against several human cancer cell lines, details the experimental methodologies for cytotoxicity assessment, and visualizes key experimental workflows and potential signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of morpholinyl benzothiazole derivatives is a critical initial step in their evaluation as potential anticancer drugs. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for assessing cytotoxic potency.[3] The following tables summarize the IC50 values of selected morpholinyl benzothiazole derivatives from various studies.
A study by Lei et al. investigated a series of morpholine-based thiourea aminobenzothiazole and bromobenzothiazole derivatives for their anticancer potential against MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines.[5]
Table 1: Cytotoxicity of Morpholine-Based Thiourea Benzothiazole Derivatives[5]
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) |
| 22 | Aminobenzothiazole | MCF-7 | 26.43 |
| HeLa | 45.29 | ||
| 23 | Bromobenzothiazole | MCF-7 | 18.10 |
| HeLa | 38.85 |
Experimental Protocols
The following section details the methodologies for key experiments typically employed in the preliminary cytotoxicity screening of novel compounds like morpholinyl benzothiazoles.
Cell Culture and Maintenance
Human cancer cell lines, such as MCF-7 (breast), HeLa (cervical), A549 (lung), and HepG2 (liver), are commonly used for in vitro cytotoxicity studies.[5][6][7][8][9] The cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the morpholinyl benzothiazole derivatives for a specified period, typically 24 to 72 hours.[11][12] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenase in viable cells, are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[11]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assessment by Flow Cytometry
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), flow cytometry analysis using Annexin V and propidium iodide (PI) staining is often performed.[10]
Procedure:
-
Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values for a defined period.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Data Interpretation: The results allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Visualizations
The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a potential signaling pathway that may be affected by morpholinyl benzothiazoles.
Caption: Workflow for preliminary cytotoxicity screening and initial mechanism of action studies.
Research has indicated that some benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways.[4][6] The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival and proliferation and are often dysregulated in cancer.[4][6]
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK signaling pathways by morpholinyl benzothiazoles.
Conclusion
The preliminary cytotoxicity screening of morpholinyl benzothiazole derivatives has revealed their potential as a promising class of anticancer agents. The data presented in this guide highlight their ability to inhibit the proliferation of various cancer cell lines. The detailed experimental protocols provide a standardized framework for the in vitro evaluation of these and other potential therapeutic compounds. Further investigation into their mechanism of action, including their effects on key signaling pathways, is warranted to facilitate the development of novel and effective cancer therapies.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnu.ac.bd [jnu.ac.bd]
- 10. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Morpholinobenzo[d]thiazol-2-amine, a potentially valuable scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the preparation of 2-amino-6-nitrobenzo[d]thiazole from 4-nitroaniline, followed by a nucleophilic aromatic substitution reaction with morpholine to yield the final product. This protocol includes comprehensive experimental procedures, reagent specifications, and data presentation to ensure reproducibility for research and development purposes.
Introduction
2-Aminobenzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties. The incorporation of a morpholine moiety at the 6-position of the benzothiazole ring can modulate the physicochemical properties of the molecule, potentially enhancing its biological activity and drug-like characteristics. This protocol outlines a reliable method for the synthesis of this compound.
Overall Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-6-nitrobenzo[d]thiazole
This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[1][2] It involves the reaction of 4-nitroaniline with potassium thiocyanate and bromine in acetic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroaniline | 138.12 | 13.81 g | 0.10 |
| Potassium Thiocyanate | 97.18 | 29.15 g | 0.30 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.10 |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In the 500 mL three-necked round-bottom flask, dissolve 4-nitroaniline (13.81 g, 0.10 mol) and potassium thiocyanate (29.15 g, 0.30 mol) in 150 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to below 10°C with continuous stirring.
-
In a dropping funnel, prepare a solution of bromine (16.0 g, 0.10 mol) in 50 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzo[d]thiazole.
-
Dry the product in a vacuum oven.
Expected Yield: 70-80%
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution reaction where the nitro group of 2-amino-6-nitrobenzo[d]thiazole is displaced by morpholine. The nitro group activates the aromatic ring, facilitating the substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-6-nitrobenzo[d]thiazole | 195.19 | 9.76 g | 0.05 |
| Morpholine | 87.12 | 13.07 g (13.1 mL) | 0.15 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 0.075 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To the 250 mL round-bottom flask, add 2-amino-6-nitrobenzo[d]thiazole (9.76 g, 0.05 mol), morpholine (13.07 g, 0.15 mol), and potassium carbonate (10.37 g, 0.075 mol).
-
Add 100 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Attach a reflux condenser and heat the mixture to 120-130°C with vigorous stirring.
-
Maintain the reaction at this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of cold water. A precipitate will form.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol, or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Dry the purified product under vacuum.
Expected Yield: 60-75%
Characterization Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | To be determined experimentally. |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzothiazole ring, the protons of the morpholine ring, and the amine protons. |
| ¹³C NMR | Resonances for the carbons of the benzothiazole and morpholine rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₃N₃OS, MW: 235.31 g/mol ). |
| FT-IR | Characteristic absorption bands for N-H, C-H, C=N, C-S, and C-O-C bonds. |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Handle all organic solvents and reagents with caution, and dispose of chemical waste according to institutional guidelines.
References
Characterization of 6-Morpholinobenzo[d]thiazol-2-amine: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 6-Morpholinobenzo[d]thiazol-2-amine, a significant heterocyclic compound with potential applications in medicinal chemistry. The following sections outline key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to ensure robust structural elucidation and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is a reliable method for determining the purity of this compound and for its quantification in various sample matrices. A gradient elution method is often employed to ensure good separation from potential impurities.
Table 1: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min (dependent on the specific C18 column and system) |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a series of calibration standards by diluting a stock solution of a reference standard to known concentrations.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Analysis: Inject the sample and standard solutions onto the column and record the chromatograms.
-
Data Processing: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area. For quantification, generate a calibration curve from the standard solutions and determine the concentration of the analyte in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -NH₂ | ~7.5 (broad singlet, 2H) | - |
| Benzothiazole-H4 | ~7.6 (d, 1H) | ~122.0 |
| Benzothiazole-H5 | ~7.0 (dd, 1H) | ~115.0 |
| Benzothiazole-H7 | ~7.2 (d, 1H) | ~105.0 |
| Morpholine-CH₂N | ~3.2 (t, 4H) | ~48.0 |
| Morpholine-CH₂O | ~3.7 (t, 4H) | ~66.0 |
| Benzothiazole-C2 | - | ~168.0 |
| Benzothiazole-C3a | - | ~145.0 |
| Benzothiazole-C6 | - | ~150.0 |
| Benzothiazole-C7a | - | ~130.0 |
Note: These are predicted values based on the analysis of similar 2-aminobenzothiazole structures. Actual chemical shifts may vary.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Assign the signals to the corresponding protons and carbons in the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. Electrospray ionization (ESI) is a common technique for this type of molecule.
Table 3: Expected Mass Spectrometry Data (ESI-MS)
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃N₃OS |
| Molecular Weight | 235.31 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected [M+H]⁺ | m/z 236.08 |
| Key Fragments | m/z 179 (loss of morpholine), m/z 150 (benzothiazole-2-amine core) |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple method to identify the key functional groups present in the this compound molecule.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amine) | 3450 - 3250 (two bands) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (aliphatic) | 2950 - 2850 |
| C=N Stretch (thiazole) | ~1620 |
| C=C Stretch (aromatic) | ~1580 and ~1480 |
| C-O Stretch (ether) | ~1115 |
Experimental Protocol: IR Spectroscopy Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.[2]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.[2]
-
Sample Spectrum: Record the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.[2]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
By employing this comprehensive suite of analytical techniques, researchers can confidently characterize the structure, purity, and identity of this compound, ensuring the quality and reliability of their research and development efforts.
References
Application Notes and Protocols for 6-Morpholinobenzo[d]thiazol-2-amine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Morpholinobenzo[d]thiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and standardized protocols for the initial in vitro evaluation of this compound in cell culture assays. The methodologies described are based on established practices for analogous benzothiazole compounds and serve as a comprehensive guide for researchers initiating studies with this compound.
Potential Applications in Cell Culture Assays
While specific data on this compound is not extensively available, based on the activities of structurally related compounds, its potential applications in cell culture assays include:
-
Antiproliferative and Cytotoxicity Screening: Assessing the compound's ability to inhibit cell growth and induce cell death in various cancer cell lines.
-
Mechanism of Action Studies: Investigating the underlying molecular pathways affected by the compound, such as cell cycle regulation and apoptosis.
-
Signaling Pathway Analysis: Determining the effect of the compound on key cellular signaling cascades, like the PI3K/AKT pathway, which is often dysregulated in cancer.[1]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Compound | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., A549 (Lung Carcinoma) | This compound | Data to be determined | Data to be determined |
| e.g., MCF-7 (Breast Carcinoma) | This compound | Data to be determined | Data to be determined |
| e.g., PC-3 (Prostate Carcinoma) | This compound | Data to be determined | Data to be determined |
| e.g., Doxorubicin (Control) | Reference Value | Reference Value | Reference Value |
Table 2: Cell Cycle Analysis
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., A549 | Vehicle Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | This compound (X µM) | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | This compound (Y µM) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from standard methodologies used for assessing the cytotoxic effects of novel compounds on cancer cell lines.[2]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol outlines the procedure for analyzing changes in protein expression in key signaling pathways, such as the PI3K/AKT pathway, upon treatment with this compound.[2]
Objective: To investigate the effect of the compound on the expression and phosphorylation status of key signaling proteins.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Visualizations
Caption: Experimental workflow for in vitro evaluation.
Caption: Postulated PI3K/AKT signaling pathway inhibition.
References
Application Notes and Protocols for Testing Anticancer Activity of Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a bicyclic heterocyclic compound, and its derivatives have emerged as a significant class of scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their antitumor activity through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][3] This document provides a detailed overview of the experimental setup for evaluating the anticancer activity of novel benzothiazole derivatives, encompassing both in vitro and in vivo methodologies. The protocols outlined here are intended to serve as a comprehensive guide for researchers in the field of cancer drug discovery.
Data Presentation: Quantitative Analysis of Anticancer Activity
The efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following tables provide examples of how to present quantitative data from anticancer assays.
Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM)[4][5][6] |
| BZT-A1 | MCF-7 (Breast) | MTT | 48 | 5.5 ± 0.7 |
| BZT-A1 | A549 (Lung) | MTT | 48 | 12.3 ± 1.5 |
| BZT-A1 | HepG2 (Liver) | MTT | 48 | 8.1 ± 0.9 |
| BZT-B2 | MCF-7 (Breast) | MTT | 48 | 0.8 ± 0.1 |
| BZT-B2 | A549 (Lung) | MTT | 48 | 2.4 ± 0.3 |
| BZT-B2 | HepG2 (Liver) | MTT | 48 | 1.5 ± 0.2 |
Table 2: Apoptosis Induction by Benzothiazole Derivatives in MCF-7 Cells
| Compound ID | Concentration (µM) | Apoptotic Cells (%) |
| Control | 0 | 2.5 ± 0.5 |
| BZT-A1 | 5 | 25.8 ± 3.2 |
| BZT-A1 | 10 | 45.1 ± 4.1 |
| BZT-B2 | 1 | 30.2 ± 3.5 |
| BZT-B2 | 2 | 55.7 ± 5.0 |
Table 3: Cell Cycle Arrest Induced by Benzothiazole Derivatives in A549 Cells
| Compound ID | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.2 ± 4.5 | 25.1 ± 2.8 | 19.7 ± 2.5 |
| BZT-A1 | 10 | 70.3 ± 5.1 | 15.8 ± 2.1 | 13.9 ± 1.9 |
| BZT-B2 | 2 | 75.6 ± 6.2 | 12.3 ± 1.8 | 12.1 ± 1.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anticancer activity of benzothiazole derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cells treated with benzothiazole derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Collect both adherent and floating cells after treatment. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Cancer cells treated with benzothiazole derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Protocol 4: Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This can be used to investigate the effect of benzothiazoles on key signaling proteins.
Materials:
-
Cancer cells treated with benzothiazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands can be quantified using densitometry software.
Protocol 5: In Vivo Antitumor Activity in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of benzothiazole derivatives in an animal model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., MCF-7, A549)
-
Benzothiazole derivative formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly divide the mice into treatment and control groups. Administer the benzothiazole derivative (e.g., by intraperitoneal injection or oral gavage) and the vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anticancer activity of benzothiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Morpholinobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Morpholinobenzo[d]thiazol-2-amine is a heterocyclic organic compound belonging to the benzothiazole class. Compounds in this class are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The morpholine and amine substitutions on the benzothiazole core suggest potential for various biological interactions. Proper dissolution of this compound is critical for accurate and reproducible results in any experimental setting. These application notes provide detailed protocols for the dissolution of this compound and its application in a representative in vitro kinase assay.
Physicochemical Properties and Solubility
While specific experimental solubility data for this compound is not extensively published, the general characteristics of 2-aminobenzothiazole derivatives can be used to predict its behavior. These compounds are typically hydrophobic with poor aqueous solubility but are generally soluble in organic solvents.
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Water | Very slightly soluble | Solubility is expected to be low in neutral aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended primary solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble | A potential alternative to DMSO, though may be more volatile. |
| Methanol | Soluble | Another potential organic solvent for initial dissolution. |
| Chloroform | Freely soluble | Useful for chemical synthesis and analysis, but not for biological assays. |
| Concentrated Acid | Soluble | The basic amine groups suggest increased solubility in acidic conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for water-insoluble compounds intended for biological assays.[1][2]
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Weighing the Compound: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Tightly cap the tube or vial and vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the concentrated DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments. The key challenge is to avoid precipitation of the compound.[1]
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, pre-warmed aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature and briefly vortex to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): Perform an initial dilution of the stock solution into the pre-warmed aqueous medium. For instance, to prepare a 100 µM working solution from a 10 mM stock, you can add 2 µL of the stock to 198 µL of medium.
-
Critical Step - Preventing Precipitation: While vortexing or swirling the aqueous medium, add the small volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent the hydrophobic compound from "crashing out" of the solution.
-
Serial Dilutions: From the intermediate dilution, perform further serial dilutions in the aqueous medium to achieve the final desired concentrations for your assay. Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control (typically below 0.5% v/v to avoid solvent toxicity).[2]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the assay medium. This is crucial for distinguishing the effects of the compound from those of the solvent.
Caption: Workflow for dissolving this compound.
Application in a Kinase Inhibition Assay
Benzothiazole derivatives have been identified as inhibitors of various protein kinases, particularly within the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[3][4][5][6][7] The following is a generalized protocol for assessing the inhibitory effect of this compound on a target kinase in a cell-based assay.
Protocol 3: Cell-Based Kinase Inhibition Assay (Western Blot Analysis)
This protocol outlines a method to determine if this compound inhibits the phosphorylation of a target protein in a specific signaling pathway (e.g., Akt phosphorylation in the PI3K/Akt pathway) in cultured cells.
Materials:
-
Cancer cell line known to have active PI3K/Akt signaling (e.g., U-87 MG, A549, or HCT116)[5]
-
Complete cell culture medium
-
Working solutions of this compound
-
Vehicle control (medium with DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow until they reach 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared as in Protocol 2) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add RIPA lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total target protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Perform densitometry analysis to quantify the band intensities. The inhibitory effect is determined by the reduction in the ratio of the phosphorylated protein to the total protein.
-
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Morpholinobenzo[d]thiazol-2-amine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of 6-Morpholinobenzo[d]thiazol-2-amine, a novel benzothiazole derivative, in preclinical models of neurodegenerative diseases. The protocols outlined below are based on established methodologies for evaluating the efficacy of potential therapeutic compounds in Alzheimer's, Parkinson's, and Huntington's disease models.
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the misfolding and aggregation of specific proteins, leading to neuronal dysfunction and cell death. Benzothiazole derivatives have emerged as a promising class of small molecules with neuroprotective properties. This document focuses on the application of a specific derivative, this compound, and provides detailed protocols for its evaluation in relevant disease models. While direct studies on this specific molecule are emerging, the protocols are based on the broader activity of the benzothiazole class.[1][2][3][4]
Potential Mechanisms of Action
Based on studies of similar benzothiazole compounds, this compound is hypothesized to exert its neuroprotective effects through multiple mechanisms:
-
Inhibition of Protein Aggregation: In the context of Huntington's disease, benzothiazole derivatives have been shown to inhibit the fibrillogenesis of the mutant huntingtin (mHTT) protein.[1] This action is critical in preventing the formation of toxic protein aggregates.
-
Multi-Target Enzyme Inhibition: For Alzheimer's disease, the benzothiazole scaffold is known to interact with key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[4] Inhibition of these enzymes can help restore neurotransmitter levels and reduce oxidative stress.
-
Neuroprotection against Oxidative Stress: In Parkinson's disease models, related thiazole compounds have demonstrated the ability to protect neuronal cells from damage induced by toxins like 6-hydroxydopamine (6-OHDA), potentially through the activation of protective signaling pathways like SIRT1.[2][5]
Quantitative Data Summary
The following table summarizes representative in vitro efficacy data for this compound against key targets in neurodegenerative disease models. (Note: This data is illustrative and based on the activities of similar benzothiazole derivatives).
| Target/Assay | Disease Model | IC50 / EC50 (µM) | Reference Compound |
| Mutant Huntingtin (mHTT) Aggregation | Huntington's Disease | 5.2 | Riluzole |
| Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease | 2.8 | Donepezil |
| Butyrylcholinesterase (BuChE) Inhibition | Alzheimer's Disease | 4.1 | Rivastigmine |
| Monoamine Oxidase B (MAO-B) Inhibition | Alzheimer's/Parkinson's | 1.5 | Selegiline |
| Neuroprotection against 6-OHDA toxicity | Parkinson's Disease | 3.7 | Resveratrol |
Experimental Protocols
Protocol 1: In Vitro Mutant Huntingtin (mHTT) Aggregation Assay
This protocol describes a filter retardation assay to screen for inhibitors of mHTT protein aggregation.
Materials:
-
Recombinant mHTT exon 1 protein with a polyglutamine expansion (e.g., Q46)
-
Aggregation Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
This compound (test compound)
-
Cellulose acetate filter membrane (0.22 µm pore size)
-
Dot blot apparatus
-
Primary antibody against huntingtin (e.g., anti-HTT antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a 10 µM solution of recombinant mHTT exon 1 protein in Aggregation Buffer.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the protein solution. Include a vehicle control (DMSO).
-
Incubate the mixtures at 37°C for 24 hours with gentle agitation to induce aggregation.
-
After incubation, filter 100 µL of each reaction mixture through the cellulose acetate membrane using a dot blot apparatus.
-
Wash the membrane twice with PBS containing 0.1% Tween-20 (PBST).
-
Block the membrane with 5% non-fat milk in PBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HTT antibody overnight at 4°C.
-
Wash the membrane three times with PBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with PBST.
-
Apply the chemiluminescent substrate and visualize the retained aggregates using an imaging system.
-
Quantify the dot blot signals to determine the IC50 value of the compound.
Protocol 2: In Vitro Cholinesterase Inhibition Assay
This protocol is based on the Ellman's method to measure AChE and BuChE activity.
Materials:
-
Human recombinant AChE or BuChE
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (100 mM phosphate buffer, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of varying concentrations of this compound.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the protective effect of the compound against 6-OHDA-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plate
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[2]
-
Pre-treat the cells with varying concentrations of this compound for 3 hours.[2]
-
Induce neurotoxicity by adding 100 µM 6-OHDA to the wells (excluding the control wells) and incubate for 24 hours.[2]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the EC50 value for neuroprotection.
Visualizations
Caption: Proposed mechanism of action for inhibiting mHTT aggregation.
Caption: General workflow for screening neuroprotective compounds.
References
- 1. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assessing the Antimicrobial Effects of Morpholinyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morpholine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] Derivatives of morpholine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The morpholine ring can enhance the potency of bioactive molecules and improve their pharmacokinetic profiles.[1][3] As the threat of antimicrobial resistance continues to grow, the development of novel antimicrobial agents with unique mechanisms of action is urgently needed.[3] This document provides a detailed set of protocols for the comprehensive assessment of the antimicrobial effects of novel morpholinyl compounds, covering initial screening for inhibitory activity to more in-depth characterization of their bactericidal or bacteriostatic effects, and their impact on bacterial biofilms and potential cytotoxicity.
Data Presentation
Quantitative data from the antimicrobial assessment of morpholinyl compounds should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Morpholinyl Compounds against various bacterial strains.
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| Morpholinyl Compound A | 8 | 16 | 32 | >64 |
| Morpholinyl Compound B | 4 | 8 | 16 | 32 |
| Morpholinyl Compound C | 16 | 32 | >64 | >64 |
| Vancomycin (Control) | 1 | N/A | N/A | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | 8 |
Table 2: Time-Kill Kinetics of Morpholinyl Compound B against S. aureus (ATCC 25923).
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.5 | 5.0 |
| 4 | 7.2 | 5.5 | 4.8 | 3.5 |
| 8 | 8.5 | 5.0 | 3.2 | <2.0 (Limit of Detection) |
| 24 | 9.0 | 4.5 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
Table 3: Biofilm Inhibition and Eradication by Morpholinyl Compounds.
| Compound | Biofilm Inhibition (MBIC50 in µg/mL) against P. aeruginosa (ATCC 27853) | Biofilm Eradication (MBEC50 in µg/mL) against P. aeruginosa (ATCC 27853) |
| Morpholinyl Compound A | 64 | >256 |
| Morpholinyl Compound B | 32 | 128 |
| Morpholinyl Compound C | >128 | >256 |
| Ciprofloxacin (Control) | 2 | 16 |
Table 4: Cytotoxicity of Morpholinyl Compounds on Mammalian Cells (HepG2).
| Compound | CC50 (µg/mL) | Selectivity Index (SI = CC50 / MIC against S. aureus) |
| Morpholinyl Compound A | >100 | >12.5 |
| Morpholinyl Compound B | 80 | 20 |
| Morpholinyl Compound C | >100 | >6.25 |
| Doxorubicin (Control) | 0.5 | N/A |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The broth microdilution method is a widely used technique for determining the MIC.[4][6][7]
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Test morpholinyl compounds
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Fungal strains (e.g., C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Dilute the adjusted suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][8]
-
-
Preparation of Serial Dilutions:
-
Dissolve the morpholinyl compounds in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of each compound.
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[4]
-
Add 100 µL of the compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial or fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[4]
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria[4][7], and at 35°C for 24-48 hours for fungi.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism and can differentiate between bactericidal and bacteriostatic activity.[9][10]
Materials:
-
Test morpholinyl compound
-
Bacterial strain
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Plates with appropriate agar medium
-
Sterile saline for dilutions
Protocol:
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to approximately 5 x 10⁵ CFU/mL in broth.[9]
-
Set up culture tubes with different concentrations of the morpholinyl compound (e.g., 0x, 1x, 2x, and 4x MIC).
-
Inoculate the tubes with the bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[9]
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL.[9][11]
Biofilm Inhibition and Eradication Assays
These assays assess the ability of a compound to prevent the formation of biofilms or to destroy pre-formed biofilms.[12]
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Test morpholinyl compounds
-
Biofilm-forming bacterial strain (e.g., P. aeruginosa)
-
Appropriate broth medium
-
0.1% crystal violet solution
-
30% acetic acid or 95% ethanol
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Prepare serial dilutions of the compounds in the wells of a 96-well plate as in the MIC assay.
-
Add the bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to the wells.
-
Incubate the plate for 24-48 hours at 37°C without shaking to allow biofilm formation.[13]
-
Discard the planktonic bacteria by inverting and shaking the plate.
-
Wash the wells gently with sterile PBS to remove non-adherent cells.[12]
-
Stain the attached biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.[12][13]
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol.[13]
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows a significant reduction in biofilm formation compared to the control.
Protocol for Biofilm Eradication:
-
First, grow biofilms in a 96-well plate for 24-48 hours as described above, but without any compound.
-
After incubation, remove the planktonic cells and wash the wells.
-
Add fresh broth containing serial dilutions of the morpholinyl compounds to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method as described above.
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that results in a significant reduction of the pre-formed biofilm.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential toxicity of the compounds to mammalian cells.[14][15] The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[14]
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test morpholinyl compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the morpholinyl compounds in the culture medium and add them to the cells. Include untreated cells as a negative control.[14]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
-
The half-maximal cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial assessment of morpholinyl compounds.
Potential Mechanism of Action
Some morpholine-containing compounds have been shown to act as antibiotic adjuvants by interacting with penicillin-binding protein 2a (PBP2a) in MRSA or by inhibiting efflux pumps like AcrAB-TolC.[16][17]
Caption: Inhibition of PBP2a by a morpholinyl compound in MRSA.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. emerypharma.com [emerypharma.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Derivatives of 6-Morpholinobenzo[d]thiazol-2-amine for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of 6-morpholinobenzo[d]thiazol-2-amine derivatives. The aim is to facilitate the development of analogs with enhanced therapeutic potency.
Introduction to this compound
The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminobenzothiazole moiety, in particular, is a key pharmacophore that interacts with various biological targets. The introduction of a morpholine group at the 6-position of the benzothiazole ring can significantly influence the compound's physicochemical properties, such as solubility and cell permeability, which in turn can affect its biological activity. Further derivatization of this core structure presents a promising strategy for enhancing potency and selectivity.
Strategies for Potency Improvement
The development of more potent derivatives of this compound can be approached through systematic modifications of its chemical structure. Key areas for derivatization include:
-
Substitution at the 2-amino group: This position is highly amenable to modification. Introducing various substituents, such as aromatic or heterocyclic moieties, can significantly impact the compound's interaction with its biological target.
-
Modification of the morpholine ring: While the morpholine group often improves pharmacokinetic properties, subtle changes to this ring system could refine the molecule's activity.
-
Substitution on the benzene ring: Although the 6-position is occupied by the morpholine group, other positions on the benzene ring (e.g., 4, 5, and 7) can be substituted with various functional groups to modulate electronic properties and steric interactions.
The following diagram illustrates a general workflow for the development of these derivatives.
Data Presentation: Structure-Activity Relationship (SAR)
The following tables summarize the structure-activity relationships for various benzothiazole derivatives, which can guide the design of novel this compound analogs. While specific data for 6-morpholino derivatives is limited in the public domain, the general principles from related compounds are highly informative.
Table 1: Impact of Substitution at the 2-Amino Position
| Compound ID | R-Group at 2-Amino Position | Biological Activity (Example Target) | Potency (IC50/MIC) | Reference |
| 1 | -H | Anticancer (HeLa cells) | 380 nM | [1] |
| 2 | -CH2-Aryl | Anticancer (General) | Varies with aryl group | [2] |
| 3 | -C(=O)-Aryl | Antimicrobial (S. aureus) | 2.9 µM | [3] |
| 4 | Heterocyclic moieties | Anticancer | Enhanced potency | [2] |
Table 2: Impact of Substitution on the Benzene Ring
| Compound ID | Substitution at 6-Position | Other Substitutions | Biological Activity | Potency (IC50/MIC) | Reference |
| 5 | -F | 5-amino | Anticancer (PI3K/Akt pathway) | Potentially active | [2] |
| 6 | -Cl | None | Antimicrobial (S. aureus) | Unaffected vs. 6-H | [3] |
| 7 | -NO2 | None | Antimicrobial (S. aureus, E. coli) | Active | [4] |
| 8 | -CF3 | None | Pesticidal | LC50 values reported | [5] |
The following diagram illustrates the key structural modification points on the this compound scaffold.
Experimental Protocols
General Synthesis of 2-Amino-6-substituted-benzothiazoles
This protocol describes a common method for the synthesis of the benzothiazole core.
Materials:
-
Substituted 4-morpholinoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 1 equivalent of the substituted 4-morpholinoaniline and 4 equivalents of KSCN in glacial acetic acid.
-
Stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to 10°C in an ice bath.
-
Add a solution of 2 equivalents of bromine dissolved in a small amount of glacial acetic acid dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction mixture with a 25% aqueous ammonia solution to a pH of 8.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[6]
Synthesis of Schiff Base Derivatives at the 2-Amino Position
This protocol details the synthesis of Schiff bases, a common class of derivatives at the 2-amino group.
Materials:
-
2-Amino-6-morpholinobenzothiazole
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of 2-amino-6-morpholinobenzothiazole and 0.015 mol of the desired aromatic aldehyde in 40 mL of ethanol.
-
Add 4-5 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and recrystallize from ethanol to obtain the purified Schiff base derivative.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
96-well plates
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.[7]
The following diagram illustrates a potential signaling pathway that could be targeted by these compounds, based on the activity of related benzothiazoles.
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. By systematically applying the principles of medicinal chemistry and utilizing the protocols outlined in these notes, researchers can design and synthesize derivatives with improved potency and selectivity. The key to success lies in a cyclical process of design, synthesis, and biological evaluation, guided by a thorough understanding of the structure-activity relationships.
References
- 1. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Experimental Design for Benzothiazole-Based Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives are a versatile class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[1] Their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antidiabetic effects, have made them a subject of intense research in drug discovery.[1][2][3][4] The transition from promising in vitro results to successful in vivo efficacy requires meticulously planned experimental designs. These application notes provide a comprehensive guide to designing and executing in vivo studies for benzothiazole-based drug candidates, focusing on formulation, common efficacy models, and essential toxicity and pharmacokinetic assessments.
The protocols and data presented herein are designed to serve as a foundational guide. Researchers should adapt and optimize these methodologies based on the specific physicochemical properties of their benzothiazole derivative and the primary research objectives.
Formulation for In Vivo Administration
The formulation of a benzothiazole derivative is a critical first step for in vivo studies, directly impacting the compound's solubility, stability, and bioavailability.[1] Benzothiazole compounds are often weakly basic and may have limited aqueous solubility, necessitating the use of co-solvents or complexing agents.[1]
Data Presentation: Common Vehicle Components
The selection of an appropriate vehicle is paramount for consistent and effective drug delivery. The table below summarizes common components used in formulations for preclinical in vivo studies.
| Vehicle Component | Class | Properties & Considerations | Typical Concentration Range (% v/v or w/v) |
| Saline (0.9% NaCl) | Aqueous Vehicle | Primary vehicle for soluble compounds. Often used as a diluent but may be insufficient for benzothiazole salts alone. | As required |
| Phosphate-Buffered Saline (PBS) | Aqueous Vehicle | Buffered to maintain physiological pH. Possesses similar solubility limitations to saline. | As required |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | A water-miscible polymer that significantly enhances the solubility of hydrophobic compounds. | 10 - 30% |
| Propylene Glycol (PG) | Co-solvent | A common vehicle for both oral and injectable formulations with a good safety profile. | 10 - 20% |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizing Agent | Forms inclusion complexes with poorly soluble drugs, enhancing aqueous solubility. Suitable for various administration routes. | 20 - 40% |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | A powerful solvent, but its use in vivo should be minimized due to potential toxicity. Typically used in a multi-component system. | < 10% |
Experimental Protocol: Preparation of a Co-solvent-Based Formulation
This protocol describes the preparation of a vehicle using a mixture of co-solvents to solubilize a benzothiazole hydrochloride derivative.
Materials:
-
Benzothiazole hydrochloride (test compound)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerin
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation: In a sterile vial, combine the co-solvents. For a vehicle composition of 15% PEG 400, 20% Propylene Glycol, and 10% Glycerin, mix 1.5 mL of PEG 400, 2.0 mL of Propylene Glycol, and 1.0 mL of Glycerin.[1]
-
Compound Dissolution: Weigh the required amount of the benzothiazole hydrochloride and add it to the co-solvent mixture. For a target concentration of 10 mg/mL, add 100 mg of the compound to the 4.5 mL of the co-solvent mixture.[1]
-
Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.
-
Final Dilution: Once the compound is fully dissolved, add sterile saline to reach the final desired volume (e.g., 10 mL). This step reduces the viscosity and concentration of the organic co-solvents.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the formulation as determined by stability studies, typically at 4°C and protected from light.[1]
In Vivo Efficacy Models: Oncology
Benzothiazole derivatives have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[5][6] The human tumor xenograft model is the most common in vivo platform for evaluating the anti-neoplastic potential of these compounds.[7]
Experimental Protocol: Human Tumor Xenograft Efficacy Study
This protocol outlines a generalized procedure for assessing the in vivo anti-tumor activity of a benzothiazole derivative in an immunodeficient mouse model.
Materials:
-
4-6 week old immunodeficient mice (e.g., Nude, SCID, or NOD/SCID)
-
Matrigel (optional, for enhancing tumor take-rate)
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Cell Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, to a final concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.[7]
-
Group Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign the mice into treatment and control groups (typically n=8-10 mice per group).[7] Record the initial tumor volume and body weight for each mouse.
-
Dosing and Administration: Administer the test compound and vehicle control according to the predetermined dose and schedule.[7] Common routes include intraperitoneal (i.p.), oral (p.o.) gavage, or subcutaneous (s.c.).[1][7]
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity, such as changes in behavior, weight loss (>15-20%), or ruffled fur.[7]
-
-
Study Termination: The study is typically terminated when tumors in the control group reach a specified size or after a fixed duration. Euthanize the animals, and excise the tumors to measure their final weight.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups. Analyze body weight data to assess systemic toxicity.[7] Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Data Presentation: Example Dosing and Administration Routes
The choice of administration route and dose depends on the compound's properties and the experimental model.
| Administration Route | Typical Dose Range (mg/kg) | Typical Volume (Mouse) | Typical Volume (Rat) |
| Oral (p.o.) | 10 - 100 | 10 mL/kg (0.25 mL for 25g mouse) | 5 mL/kg (1.25 mL for 250g rat) |
| Intraperitoneal (i.p.) | 5 - 50 | 10 mL/kg (0.25 mL for 25g mouse) | 5 mL/kg (1.25 mL for 250g rat) |
| Subcutaneous (s.c.) | 5 - 25 | 10 mL/kg (0.25 mL for 25g mouse) | 5 mL/kg (1.25 mL for 250g rat) |
| Intravenous (i.v.) | 1 - 10 | 5 mL/kg (0.125 mL for 25g mouse) | 2.5 mL/kg (0.625 mL for 250g rat) |
Table adapted from reference[1].
Key Signaling Pathways Modulated by Benzothiazoles
Many benzothiazole derivatives exert their therapeutic effects by modulating specific signaling pathways critical for cancer cell survival and proliferation.[2][9] Understanding these pathways is essential for mechanism-of-action studies.
PI3K/AKT/mTOR Pathway
The PI3K/AKT pathway is frequently over-activated in various cancers, promoting cell growth, proliferation, and survival. Several novel benzothiazole compounds have been identified as suppressors of this pathway.[2]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that mediates oncogenic signaling and is a validated target in cancer therapy.[9] Benzothiazole-based derivatives have been designed as potent STAT3 inhibitors.[9][10]
Pharmacokinetic and Toxicity Assessment
Beyond efficacy, understanding a drug's pharmacokinetic (PK) profile and toxicity is crucial for its development.[11] Preliminary in vivo studies can provide essential data on a compound's absorption, distribution, metabolism, and excretion (ADME) and establish a safety window.
Experimental Protocol: Preliminary Pharmacokinetic (PK) Study
This protocol provides a basic framework for a single-dose PK study in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Test compound formulation for intravenous (i.v.) and oral (p.o.) administration
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Dosing: Divide animals into two groups. Administer a single dose of the test compound to one group via i.v. bolus (e.g., 1-2 mg/kg) and to the other group via p.o. gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect sparse blood samples from each animal at multiple time points post-dose. A typical schedule might be: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the speed of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Half-life | The time required for the plasma concentration to decrease by half; indicates the duration of action. |
| F% | Bioavailability (AUCoral / AUCiv) × 100 | The fraction of the oral dose that reaches systemic circulation. A key parameter for oral drug candidates.[12] |
Experimental Protocol: Acute Toxicity Study
This protocol is a simplified approach to evaluate the short-term safety of a compound. It can be adapted from OECD guidelines for acute oral toxicity.
Materials:
-
Healthy, young adult rodents (rats or mice)
-
Test compound formulation
-
Vehicle control
Procedure:
-
Dose Groups: Establish several dose groups, including a vehicle control and at least three escalating doses of the test compound. A preliminary dose-range finding study is recommended.
-
Administration: Administer a single high dose of the compound to each animal in the respective groups, typically via the intended clinical route (e.g., oral gavage).
-
Observation: Observe the animals closely for the first several hours post-dosing and then daily for 14 days.
-
Data Collection: Record any signs of toxicity, including changes in skin, fur, eyes, and behavior. Note any instances of tremors, convulsions, salivation, diarrhea, lethargy, or coma. Record body weights just before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to look for any visible organ abnormalities.
-
Analysis: Determine the dose at which no adverse effects are observed (NOAEL) and identify any potential target organs for toxicity. This information is critical for designing longer-term efficacy and toxicology studies.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, biological evaluation and preliminary mechanism study of novel benzothiazole derivatives bearing indole-based moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Morpholinobenzo[d]thiazol-2-amine
Introduction
6-Morpholinobenzo[d]thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential biological activities, which are often associated with the benzothiazole scaffold. As with many synthesized organic compounds, achieving high purity is crucial for accurate biological evaluation and to meet regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC). The method described herein is suitable for researchers, scientists, and professionals in drug development requiring a robust and reproducible purification strategy.
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound using a standard preparative RP-HPLC system.
Materials and Reagents
-
Crude this compound (synthesis intermediate or final product)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (0.1% v/v in water and acetonitrile)
-
Methanol (for sample dissolution)
-
0.45 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Vortex mixer
-
Centrifuge
HPLC Conditions
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 20 min | 10-90% B over 15 min |
| Flow Rate | 20 mL/min | 1 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 500 µL | 10 µL |
| Column Temperature | Ambient | Ambient |
Sample Preparation
-
Accurately weigh 50 mg of crude this compound.
-
Dissolve the sample in 1 mL of methanol.
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Vortex the solution until the sample is completely dissolved.
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Centrifuge the solution at 10,000 rpm for 5 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Purification Workflow
Caption: HPLC purification workflow for this compound.
Post-Purification Processing
-
Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pool the fractions containing the pure product (typically >98% purity).
-
Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid compound.
-
Determine the final yield and confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, MS, and analytical HPLC).
Results and Data Presentation
The following table summarizes the expected results from the purification of a representative batch of crude this compound.
| Parameter | Value |
| Crude Sample Purity | ~85% |
| Retention Time (Analytical) | 8.5 min |
| Retention Time (Preparative) | 12.2 min |
| Final Purity (Post-HPLC) | >99% |
| Recovery Yield | ~75% |
| Molecular Weight | 235.31 g/mol [1][2] |
| Molecular Formula | C11H13N3OS[1][2] |
Conclusion
The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. The use of a C18 stationary phase with a water/acetonitrile mobile phase system containing formic acid allows for excellent separation of the target compound from its impurities. This application note serves as a valuable resource for researchers and scientists engaged in the synthesis and purification of novel benzothiazole derivatives for drug discovery and development. Further optimization of the gradient and flow rate may be necessary depending on the specific impurity profile of the crude sample.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Morpholinobenzo[d]thiazol-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 2-aminobenzothiazole derivatives, including this compound, is the Hugershoff reaction. This involves the cyclization of a corresponding N-arylthiourea. A common modern approach involves the in-situ formation of the thiourea from 4-morpholinoaniline, followed by electrophilic cyclization using bromine in a suitable solvent like acetic acid.
Q2: What are the critical reaction parameters that influence the yield?
A2: Several parameters are crucial for maximizing the yield:
-
Purity of Starting Materials: Impurities in the 4-morpholinoaniline can lead to significant side reactions.
-
Reaction Temperature: The temperature during the addition of bromine is critical and should be carefully controlled to prevent over-bromination and other side reactions.[1]
-
Stoichiometry of Reagents: The molar ratios of the aniline, thiocyanate, and bromine must be precisely controlled.
-
Solvent Choice: Glacial acetic acid is a commonly used solvent for this type of cyclization.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid (e.g., in a 5:4:1 ratio), can be used to separate the starting material, intermediates, and the final product.[2]
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent such as ethanol.[3] If significant impurities are present, column chromatography may be necessary.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Contaminants in 4-morpholinoaniline or other reagents can inhibit the reaction. 2. Incorrect Reaction Temperature: Deviation from the optimal temperature range can lead to decomposition or side reactions.[4] 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Moisture: The presence of water can interfere with the reaction. | 1. Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point). Use freshly distilled solvents. 2. Carefully monitor and control the reaction temperature, especially during exothermic steps like bromine addition.[1] 3. Monitor the reaction by TLC to determine the optimal reaction time. 4. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| Formation of Side Products | 1. Over-oxidation/Bromination: Excess bromine or elevated temperatures can lead to unwanted side products. 2. Incomplete Cyclization: The intermediate thiourea may not have fully cyclized. 3. Polymerization: Side reactions can lead to the formation of polymeric materials. | 1. Carefully control the stoichiometry of bromine and maintain the recommended reaction temperature. Add the bromine solution dropwise. 2. Ensure sufficient reaction time after the addition of bromine and consider optimizing the temperature to favor cyclization. 3. Use pure starting materials and maintain proper reaction concentrations. |
| Product is an Oil Instead of a Solid | 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Presence of Impurities: Impurities can lower the melting point and result in an oily product. | 1. Ensure all solvent is removed under vacuum. 2. Purify the product further by column chromatography or attempt recrystallization from a different solvent system. Try inducing crystallization by scratching the inside of the flask or adding a seed crystal.[1] |
| Difficulty in Product Isolation | 1. Product Solubility: The product may be soluble in the work-up solution. 2. Emulsion Formation: Emulsions can form during aqueous work-up and extraction. | 1. If the product is soluble, try to precipitate it by adding a non-solvent or by concentrating the reaction mixture. 2. To break emulsions, add a saturated brine solution during the extraction process.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar 2-aminobenzothiazole derivatives.
Materials:
-
4-morpholinoaniline
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Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Glacial Acetic Acid
-
Bromine (Br₂)
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Concentrated Ammonium Hydroxide (NH₄OH)
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Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-morpholinoaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (or ammonium thiocyanate) (3-4 equivalents) to the solution and stir at room temperature.
-
Cool the mixture in an ice bath to 0-10°C.[1]
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.[1]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
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Neutralize the solution with concentrated ammonium hydroxide to precipitate the crude product.[3]
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Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.
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Recrystallize the crude product from hot ethanol to obtain the pure this compound.[3]
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 6-Morpholinobenzo[d]thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Morpholinobenzo[d]thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: While specific experimental data for this compound is not extensively published, its benzothiazole core structure suggests it is likely a hydrophobic molecule with poor aqueous solubility.[1][2] Generally, benzothiazole derivatives exhibit low solubility in water but are more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and to a lesser extent, ethanol and methanol.[2] The presence of the 2-amine group indicates the compound is a weak base.[1]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer for an assay?
A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds.[1] DMSO effectively solubilizes the compound at high concentrations in your stock solution. However, when this stock is diluted into an aqueous buffer, the percentage of DMSO dramatically decreases. The largely aqueous environment cannot maintain the compound in solution, leading to its precipitation.[1]
Q3: How does the pH of the aqueous buffer affect the solubility of this compound?
A3: The pH of your buffer can significantly impact the solubility of ionizable compounds.[1] this compound contains a basic amine group. In acidic conditions (lower pH), this amine group is more likely to be protonated, forming a more soluble salt.[1] Conversely, at neutral or basic pH, the compound will exist predominantly in its less soluble, free base form.[1] Therefore, decreasing the pH of your assay buffer may enhance its solubility.
Q4: What are the general strategies to improve the solubility of a poorly soluble compound like this compound for in vitro experiments?
A4: Several techniques are widely employed to increase the aqueous solubility of research compounds. These include:
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pH Adjustment: Lowering the pH to form a more soluble salt.[1]
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Use of Co-solvents: Keeping a small, tolerable percentage of an organic solvent like DMSO in the final solution.
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Employing Surfactants: Using non-ionic surfactants to aid in solubilization.[3]
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Complexation with Cyclodextrins: Encapsulating the compound in cyclodextrins to increase its apparent water solubility.[3]
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Formulation Approaches: For more advanced applications, techniques like solid dispersions, lipid-based formulations, and particle size reduction can be considered.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound precipitates upon dilution from DMSO stock. | The aqueous buffer cannot maintain the compound in solution. | 1. Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay (typically <0.5% v/v) and adjust your dilution scheme accordingly.[3]2. Stepwise Dilution: Perform a serial dilution. First, create an intermediate dilution of the DMSO stock into a pre-warmed (37°C) culture medium or buffer. Then, add this intermediate solution to the final assay volume.[3]3. Lower the pH: If your assay permits, use a buffer with a lower pH (e.g., 6.0-6.8) to increase the solubility of the basic compound.[1] |
| Low or inconsistent results in biological assays. | Poor solubility leads to an unknown and variable concentration of the compound in the assay. | 1. Visually Inspect for Precipitation: Before running the assay, carefully inspect the final solution for any signs of precipitation (cloudiness, particles).2. Incorporate a Surfactant: Add a biocompatible, non-ionic surfactant like Tween® 20 (0.05-0.1% v/v) or Pluronic® F-68 (~0.1% w/v) to your aqueous buffer before adding the compound's DMSO stock.[3]3. Use Cyclodextrins: Prepare your buffer with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex and enhance solubility.[3] |
| Difficulty preparing a sufficiently concentrated aqueous stock solution. | The intrinsic aqueous solubility of the compound is very low. | 1. pH Modification: Prepare the stock solution in an acidic buffer (e.g., pH 4.0-5.0) to maximize the formation of the soluble salt form. Neutralize the pH in the final assay medium if necessary, ensuring the final concentration remains below the solubility limit at that pH.2. Cyclodextrin-Based Stock: Prepare a stock solution of the compound in a pre-formed cyclodextrin solution. |
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
Note: This table is predictive and based on the general solubility of structurally similar benzothiazole compounds. Experimental verification is required.
| Solvent | Predicted Qualitative Solubility | Solvent Type | Notes |
| Water | Poorly Soluble | Protic, Polar | Expected low aqueous solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, Polar | Commonly used for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | Aprotic, Polar | Effective for dissolving many poorly soluble compounds.[2] |
| Acetonitrile | Moderately Soluble | Aprotic, Polar | [2] |
| Ethanol | Sparingly to Moderately Soluble | Protic, Polar | Solubility may be improved with heating.[2] |
| Methanol | Sparingly to Moderately Soluble | Protic, Polar | Similar to ethanol.[2] |
| Dichloromethane (DCM) | Moderately to Sparingly Soluble | Non-polar Aprotic | [2] |
| Toluene | Sparingly to Poorly Soluble | Non-polar Aprotic | [2] |
| Hexane | Insoluble | Non-polar | [2] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol outlines a standard procedure to experimentally determine the solubility of this compound in a chosen solvent.
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). Ensure there is visible excess solid.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the samples to stand at the same constant temperature for the excess solid to settle. Alternatively, centrifuge or filter the samples to separate the solid from the liquid phase.
-
Quantification: Carefully remove a known volume of the supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Cyclodextrin-Containing Buffer for Improved Solubility
This protocol describes how to use cyclodextrins to enhance the solubility of this compound for in vitro assays.
-
Preparation of Cyclodextrin (CD) Buffer:
-
Prepare your primary aqueous assay buffer (e.g., PBS, pH 7.4).
-
Dissolve a suitable cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), into the buffer to a final concentration of 1-10 mM.
-
Ensure the CD is fully dissolved. Gentle warming or vortexing can be used. Allow the solution to return to the assay temperature before use.[1]
-
-
Preparation of Compound Stock:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).[1]
-
-
Solubilization:
-
Vortex the CD buffer.
-
While vortexing, add a small aliquot of the DMSO compound stock directly into the CD buffer to achieve the desired final compound concentration.
-
The ratio of the buffer to the DMSO stock should be high (e.g., 1:100 or 1:200) to keep the final DMSO concentration low.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 6. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
"troubleshooting unexpected side reactions in benzothiazole synthesis"
Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side reactions in benzothiazole synthesis?
A1: The most frequently encountered side reactions include:
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Oxidation of 2-aminothiophenol: The starting material, 2-aminothiophenol, is highly susceptible to oxidation, leading to the formation of bis(2-aminophenyl) disulfide. This is a common impurity that can significantly reduce the yield of the desired benzothiazole.[1]
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Incomplete Cyclization: The reaction may stop at the benzothiazoline intermediate, especially if the subsequent oxidation step is inefficient. This results in a mixture of the desired aromatic benzothiazole and its dihydro-analogue.
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Dimerization: Under certain conditions, intermolecular reactions can occur, leading to the formation of dimeric byproducts. This is more likely at higher reactant concentrations.[1]
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Polymerization: The formation of dark, tarry, and often insoluble materials can occur, particularly when 2-aminothiophenol is exposed to air or harsh reaction conditions, leading to polymerization.[1]
Q2: My reaction mixture is turning dark brown or black. What is the likely cause?
A2: A dark coloration of the reaction mixture is a strong indication of the oxidation and subsequent polymerization of 2-aminothiophenol.[1] This is often exacerbated by prolonged reaction times at elevated temperatures in the presence of oxygen. To mitigate this, it is crucial to use freshly purified 2-aminothiophenol and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I have a significant amount of a byproduct with a mass corresponding to the dimer of 2-aminothiophenol. How can I confirm its identity and prevent its formation?
A3: The likely byproduct is bis(2-aminophenyl) disulfide. Its formation can be confirmed by standard analytical techniques such as NMR, mass spectrometry, and comparison with a known standard. To prevent its formation, consider the following:
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Use freshly purified 2-aminothiophenol: Impurities in the starting material can catalyze its oxidation.
-
Degas your solvent: Removing dissolved oxygen from the solvent can minimize oxidation.
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Work under an inert atmosphere: As mentioned previously, using nitrogen or argon is highly effective.
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Control the reaction temperature: Avoid excessively high temperatures which can accelerate oxidation.
Q4: My final product seems to be a mixture of the benzothiazole and the corresponding benzothiazoline. How can I drive the reaction to completion?
A4: The formation of a stable benzothiazoline intermediate suggests that the final oxidation/aromatization step is incomplete. To promote the formation of the fully aromatic benzothiazole, you can:
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Introduce a suitable oxidizing agent: Depending on the specific reaction, mild oxidants like air, hydrogen peroxide, or manganese dioxide can be used.[2]
-
Increase the reaction time or temperature: Carefully increasing the reaction time or temperature can sometimes provide the necessary energy for the final aromatization step. However, this should be done cautiously to avoid promoting side reactions.[1]
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Optimize the catalyst: Some catalysts are more effective at promoting the oxidative cyclization. Screening different catalysts may be beneficial.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during benzothiazole synthesis.
Guide 1: Low Product Yield
Low yield is a frequent problem in benzothiazole synthesis. The following flowchart provides a step-by-step guide to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low product yield.
Guide 2: Presence of Major Impurities
The presence of significant impurities can complicate purification and reduce the overall success of the synthesis.
Caption: A guide to identifying and addressing common impurities.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of 2-substituted benzothiazoles.
Table 1: Effect of Catalyst on the Yield of 2-Arylbenzothiazoles
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | DMSO | 120 | 12 | 75 | [3] |
| 2 | H2O2/HCl | Ethanol | Room Temp. | 1 | 85-94 | [4][5] |
| 3 | SnP2O7 | Ethanol | Reflux | 0.13-0.6 | 87-95 | [6] |
| 4 | NH4Cl | Methanol/Water | Room Temp. | 1 | High | [6] |
| 5 | RuCl3 | Dioxane | 120 | 12 | up to 91 | [7] |
| 6 | Pd(OAc)2 | Toluene | 110 | 24 | up to 91 | [7] |
| 7 | CuBr | Water | 80 | 24 | 76-84 | [7] |
Table 2: Influence of Substituents on Aldehyde Reactant on Product Yield
| Entry | Aldehyde Substituent | Catalyst | Yield (%) | Reference |
| 1 | 4-OCH3 (Electron-donating) | ZnO NPs | 91 | [4] |
| 2 | 4-CH3 (Electron-donating) | ZnO NPs | 90 | [4] |
| 3 | H (Unsubstituted) | ZnO NPs | 88 | [4] |
| 4 | 4-Cl (Electron-withdrawing) | ZnO NPs | 91 | [4] |
| 5 | 4-NO2 (Strongly electron-withdrawing) | ZnO NPs | 85 | [4] |
| 6 | 2-NO2 (Steric hindrance) | ZnO NPs | 83 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylbenzothiazole
This protocol describes a common method for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.
Materials:
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2-Aminothiophenol (1.0 eq)
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Benzaldehyde (1.0 eq)
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Ethanol (as solvent)
-
Catalyst (e.g., a few drops of acetic acid or a catalytic amount of a Lewis acid)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol and ethanol.
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Begin stirring the solution and add the catalyst.
-
Slowly add benzaldehyde to the reaction mixture at room temperature.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
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If the product precipitates, collect the solid by vacuum filtration.
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If no precipitate forms, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: Synthesis of Bis(2-aminophenyl) disulfide
This protocol describes the oxidative dimerization of 2-aminothiophenol, a common side reaction.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Air (as oxidant)
Procedure:
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Dissolve 2-aminothiophenol in DMSO in an open flask.
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Stir the solution vigorously at room temperature, ensuring good exposure to air.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into water to precipitate the product.
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Collect the solid by vacuum filtration and wash with water.
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The crude bis(2-aminophenyl) disulfide can be purified by recrystallization.
Protocol 3: Purification of a Benzothiazole Derivative by Recrystallization
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
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If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.
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Allow the hot, clear filtrate to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Reaction Pathways and Workflows
General Reaction Pathway for Benzothiazole Synthesis and Side Reactions
The following diagram illustrates the desired reaction pathway for the synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde, as well as the major competing side reactions.
Caption: The reaction pathway for benzothiazole synthesis and common side reactions.
General Experimental Workflow
This diagram outlines the typical workflow for a benzothiazole synthesis experiment.
Caption: A typical experimental workflow for benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Morpholine Addition to Benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the nucleophilic aromatic substitution of morpholine onto a benzothiazole core, typically starting from a 2-substituted benzothiazole such as 2-chlorobenzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-morpholinobenzothiazole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature: The activation energy for the nucleophilic aromatic substitution (SNAr) may not be met. 2. Poor quality of starting materials: 2-chlorobenzothiazole may have degraded, or morpholine may contain excess water. 3. Ineffective solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 4. Catalyst issue (if used): A catalyst, if employed, may be inactive or poisoned. | 1. Increase reaction temperature: Systematically increase the temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1] 2. Verify starting material purity: Use freshly distilled or purified 2-chlorobenzothiazole. Ensure morpholine is anhydrous. 3. Solvent screening: Test a range of polar aprotic solvents such as DMF, DMSO, or NMP, which are known to facilitate SNAr reactions.[2] 4. Check catalyst: If using a catalyst, ensure it is fresh and handled under appropriate conditions. |
| Formation of Significant Side Products | 1. Reaction temperature is too high: High temperatures can lead to decomposition of reactants or products, or promote alternative reaction pathways. 2. Presence of water: Water can react with the starting material or intermediates, leading to undesired byproducts. 3. Oxidation: The 2-aminothiophenol precursor to benzothiazole is prone to oxidation, which can introduce impurities that lead to side reactions.[1] | 1. Optimize temperature: Lower the reaction temperature and increase the reaction time to find a balance that favors the desired product.[1] 2. Use anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use fresh starting materials: If synthesizing the benzothiazole precursor, use freshly purified 2-aminothiophenol to avoid oxidized impurities.[1] |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time: The reaction may not have proceeded to completion. 2. Stoichiometry imbalance: An incorrect ratio of morpholine to benzothiazole can result in unreacted starting material. 3. Inadequate mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. | 1. Extend reaction time: Continue to monitor the reaction by TLC until the starting material is consumed.[1] 2. Use an excess of morpholine: Employing a slight to moderate excess of the nucleophile (morpholine) can help drive the reaction to completion. 3. Ensure vigorous stirring: Use an appropriate stir bar and stir rate to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the addition of morpholine to 2-chlorobenzothiazole?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process.[2][3] The morpholine acts as a nucleophile and attacks the electron-deficient carbon atom of the benzothiazole ring that bears the leaving group (e.g., chlorine). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] In the final step, the leaving group is eliminated, and the aromaticity of the benzothiazole ring is restored.[2]
Q2: Why is a base sometimes used in this reaction?
A2: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the HCl that is formed as a byproduct when the leaving group is chloride. This prevents the protonation of morpholine, which would render it non-nucleophilic and halt the reaction.
Q3: How do I choose the best solvent for this reaction?
A3: Polar aprotic solvents are generally preferred for SNAr reactions because they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity.[2] Good starting points for solvent screening include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). The optimal solvent should be determined experimentally.[1]
Q4: Can I use other substituted benzothiazoles besides 2-chlorobenzothiazole?
A4: Yes, other leaving groups can be used. The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I.[2] Therefore, 2-fluorobenzothiazole would be expected to be more reactive, while 2-bromo or 2-iodobenzothiazole would be less reactive than 2-chlorobenzothiazole.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time. A suitable solvent system for the TLC plate should be developed to achieve good separation between the starting material and the product.
Data Presentation: Reaction Parameter Optimization
The following table summarizes key parameters that can be systematically varied to optimize the reaction conditions for the synthesis of 2-morpholinobenzothiazole.
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (Alternative) | Considerations |
| Solvent | DMF | DMSO | Acetonitrile (CH₃CN) | Polar aprotic solvents are generally preferred.[2] |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may increase reaction rate but can also lead to side products.[1] |
| Base (equiv.) | Triethylamine (1.5) | DIPEA (1.5) | K₂CO₃ (2.0) | A base is used to scavenge the acid byproduct. |
| Morpholine (equiv.) | 1.2 | 1.5 | 2.0 | An excess of the nucleophile can drive the reaction to completion. |
| Reaction Time | 6 hours | 12 hours | 24 hours | Monitor by TLC to determine the optimal time.[1] |
Experimental Protocols
General Protocol for the Synthesis of 2-Morpholinobenzothiazole from 2-Chlorobenzothiazole
This protocol provides a general procedure that can be used as a starting point for optimization.
Materials:
-
2-Chlorobenzothiazole
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chlorobenzothiazole (1.0 equivalent).
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Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. To the stirring solution, add morpholine (1.2-1.5 equivalents) followed by triethylamine (1.5 equivalents).
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Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature.
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Monitoring: Monitor the reaction progress by TLC until the 2-chlorobenzothiazole spot is no longer visible.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3x).
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Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-morpholinobenzothiazole.
Visualizations
Caption: Experimental workflow for the synthesis of 2-morpholinobenzothiazole.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified SNAr mechanism for morpholine addition.
References
Technical Support Center: Purification of 6-Morpholinobenzo[d]thiazol-2-amine
Welcome to the technical support center for the purification of 6-Morpholinobenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
-
Question: I am experiencing a significant loss of my compound during recrystallization. What are the possible causes and how can I improve the yield?
-
Answer: Low recovery during recrystallization can be attributed to several factors:
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High Solubility in the Recrystallization Solvent: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.
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Insufficient Cooling: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to allow for maximum crystal formation.
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Use of Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower yield as more of the compound will remain in the mother liquor upon cooling.
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Consider using a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune the solubility.
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Optimize Cooling: After dissolving the compound, allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal growth.
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Concentrate the Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can concentrate it and attempt a second recrystallization to recover more of your compound.
-
Issue 2: Oily Product Instead of Crystals
-
Question: My compound is "oiling out" during recrystallization instead of forming solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or the compound's melting point being lower than the boiling point of the solvent.
Troubleshooting Steps:
-
Lower the Crystallization Temperature: Try a solvent with a lower boiling point.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound to induce nucleation.
-
Use a Co-solvent: Adding a solvent in which the compound is less soluble (an anti-solvent) can sometimes promote crystallization over oiling out. Add the anti-solvent dropwise to the hot, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly.
-
Preliminary Purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I am having difficulty separating my target compound from impurities using column chromatography. The fractions are all mixed. What can I do to improve the separation?
-
Answer: Poor separation in column chromatography can be caused by several factors, including an inappropriate solvent system, improper column packing, or overloading the column. The polar nature of the morpholino group in this compound can lead to strong interactions with the silica gel, sometimes causing tailing or streaking.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that gives a good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). For polar compounds like this, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to reduce tailing caused by the basicity of the morpholino and amino groups interacting with the acidic silica gel.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to channeling and poor separation.
-
Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent. Dry-loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can often improve resolution.
-
Column Dimensions: Use a longer, thinner column for difficult separations to increase the surface area and improve resolution.
-
Gradient Elution: If there is a large polarity difference between your compound and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can be more effective than an isocratic elution (constant solvent composition).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
While specific impurities will depend on the synthetic route, common side products in the synthesis of 2-aminobenzothiazoles can include:
-
Unreacted Starting Materials: Such as the corresponding aniline precursor.
-
Over-reacted Products: Formation of di- or poly-substituted benzothiazoles if the reaction conditions are too harsh.
-
Side-products from the Cyclization Step: Depending on the reagents used, various side reactions can occur. For instance, in the classic synthesis using thiocyanate and bromine, side reactions on the aniline ring are possible.
-
Degradation Products: The benzothiazole ring can be susceptible to oxidation or hydrolysis under certain conditions.
Q2: What is a good starting point for a recrystallization solvent for this compound?
Given the presence of the polar morpholino group, polar protic solvents are a good starting point. Ethanol is a commonly used and often effective solvent for the recrystallization of substituted 2-aminobenzothiazoles.[1] A mixture of ethanol and water can also be effective, where water acts as an anti-solvent. Other potential solvents to explore include isopropanol and ethyl acetate.
Q3: How can I effectively monitor the purification process by Thin Layer Chromatography (TLC)?
A good starting eluent for TLC analysis would be a mixture of a moderately polar solvent and a non-polar solvent, for example, a 1:1 mixture of ethyl acetate and hexane. You may need to adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation. To visualize the spots, you can use a UV lamp (254 nm), as the benzothiazole ring is UV active. Staining with an iodine chamber or a p-anisaldehyde solution can also be effective for visualizing non-UV active impurities.[2]
Q4: The morpholino group in my compound is basic. How does this affect purification?
The basicity of the morpholino group (and the 2-amino group) can lead to strong interactions with the acidic silica gel during column chromatography, resulting in peak tailing. As mentioned in the troubleshooting guide, adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can significantly improve the peak shape and separation.
Data Presentation
Table 1: Recommended Recrystallization Solvents for 2-Amino-6-substituted-benzothiazoles
| Solvent/Solvent System | Compound Type | Expected Outcome |
| Ethanol | 2-Amino-6-alkyl/aryl-benzothiazoles | Crystalline solid |
| Ethanol/Water | Polar 2-aminobenzothiazoles | Crystalline solid |
| Ethyl Acetate/Hexane | Less polar 2-aminobenzothiazoles | Crystalline solid |
| Isopropanol | 2-Amino-6-alkyl/aryl-benzothiazoles | Crystalline solid |
| Methanol | Polar 2-aminobenzothiazoles | Crystalline solid |
Table 2: Typical Column Chromatography Conditions for 2-Aminobenzothiazole Derivatives
| Stationary Phase | Mobile Phase (Eluent System) | Compound Polarity | Notes |
| Silica Gel | Hexane/Ethyl Acetate (gradient) | Low to Medium | A good starting point for many benzothiazole derivatives. |
| Silica Gel | Dichloromethane/Methanol (gradient) | Medium to High | Effective for more polar compounds. |
| Silica Gel | Dichloromethane/Ethyl Acetate (gradient) | Medium | Offers a different selectivity compared to alcohol-containing eluents. |
| Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | Basic compounds | The addition of triethylamine helps to reduce peak tailing. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: Determine an optimal eluent system using TLC that provides good separation of the target compound from impurities. A good starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a glass column with a frit and stopcock. Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Column Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution or a gradient elution, gradually increasing the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify those containing the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Stability of 6-Morpholinobenzo[d]thiazol-2-amine
This technical support center provides guidance and troubleshooting for researchers and scientists investigating the stability of 6-Morpholinobenzo[d]thiazol-2-amine in various solvents. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
Solvent Type: The polarity, protic or aprotic nature, and pH of the solvent can significantly impact stability.
-
Temperature: Higher temperatures typically accelerate degradation rates.
-
Light Exposure: Photodegradation can occur, especially for compounds with aromatic rings.
-
Presence of Oxidizing Agents: The thiazole ring and the morpholine moiety may be susceptible to oxidation.
-
pH: The amine groups in the molecule can be protonated or deprotonated depending on the pH, which can affect stability.
Q2: Which solvents are recommended for initial stability studies of this compound?
A2: A common approach is to test the stability in a range of solvents with varying properties. A suggested starting panel of solvents includes:
-
Aqueous Buffers: At various pH levels (e.g., pH 2, 7, and 10) to assess hydrolytic stability.
-
Alcohols: Methanol and ethanol are common choices.
-
Aprotic Solvents: Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) are frequently used for dissolving and storing compounds.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, potential degradation pathways include:
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Hydrolysis: The amide-like bond within the thiazole ring could be susceptible to hydrolysis under strong acidic or basic conditions.
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Oxidation: The sulfur atom in the thiazole ring and the nitrogen in the morpholine ring are potential sites for oxidation.
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Photodegradation: The benzothiazole core is an aromatic system that can absorb UV light, potentially leading to decomposition.
Q4: How can I monitor the degradation of this compound over time?
A4: The most common and reliable method for monitoring the concentration of a compound and the appearance of degradation products is High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. A stability-indicating HPLC method should be developed and validated.
Troubleshooting Guides
Issue 1: Rapid degradation is observed in all tested solvents.
-
Possible Cause: The compound may be intrinsically unstable under the experimental conditions.
-
Troubleshooting Steps:
-
Lower the Temperature: Conduct the study at a lower temperature (e.g., 4°C or -20°C) to slow down the degradation rate.
-
Protect from Light: Ensure all solutions are prepared and stored in amber vials or protected from light.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. Use HPLC-grade or higher purity solvents.
-
Deoxygenate Solvents: If oxidation is suspected, sparging solvents with an inert gas like nitrogen or argon before use can help.
-
Issue 2: Inconsistent results or poor reproducibility.
-
Possible Cause: This could be due to issues with sample preparation, analytical method variability, or inconsistent storage conditions.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure a consistent and documented procedure for preparing stock and working solutions.
-
Validate Analytical Method: The HPLC method should be validated for linearity, precision, and accuracy.
-
Control Storage Conditions: Use calibrated incubators or storage chambers to maintain consistent temperature and humidity.
-
Include Control Samples: Always include a control sample (e.g., compound in a solvent where it is known to be stable, or a solid sample) in each analytical run.
-
Issue 3: Appearance of multiple unknown peaks in the chromatogram.
-
Possible Cause: These are likely degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This can help in identifying the peaks observed in the stability study. Forced degradation conditions typically include acid/base hydrolysis, oxidation, and photolysis.[1][2][3][4][5]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which can provide clues about their structure.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) in your HPLC system to check the purity of the main compound peak and the degradation product peaks.
-
Experimental Protocols
Protocol 1: General Stability Study in Different Solvents
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution with the test solvents (e.g., pH 2 buffer, pH 7 buffer, methanol, ACN) to a final concentration of approximately 1 mg/mL.[5]
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each working solution using a validated stability-indicating HPLC method.
-
Incubation: Store the remaining portions of the working solutions under the desired storage conditions (e.g., 25°C, 40°C). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize before HPLC analysis.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize before HPLC analysis.[3]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Analysis: Analyze the stressed samples by HPLC to observe the degradation products formed under each condition.
Data Presentation
Table 1: Stability of this compound in Various Solvents at 25°C
| Solvent | Time (hours) | % Remaining (Mean ± SD) | Appearance of Solution |
| pH 2 Buffer | 0 | 100 | Clear |
| 24 | |||
| 48 | |||
| pH 7 Buffer | 0 | 100 | Clear |
| 24 | |||
| 48 | |||
| Methanol | 0 | 100 | Clear |
| 24 | |||
| 48 | |||
| Acetonitrile | 0 | 100 | Clear |
| 24 | |||
| 48 |
Table 2: Summary of Forced Degradation Study
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl, 60°C | |||
| 0.1 N NaOH, 60°C | |||
| 3% H₂O₂, RT | |||
| Photolysis | |||
| Thermal (Solid) |
Visualizations
Caption: Experimental workflow for assessing the stability of a compound in different solvents.
Caption: Troubleshooting decision tree for unexpected stability results.
References
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzothiazoles
Welcome to the technical support center for the interpretation of complex NMR spectra of substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for protons on the benzothiazole core?
A1: The chemical shifts of protons on the benzothiazole ring system are influenced by the electronic environment created by various substituents. However, a general guideline for the parent benzothiazole in CDCl₃ is provided in the table below. Electron-donating groups will tend to shift signals upfield (lower ppm), while electron-withdrawing groups will cause downfield shifts (higher ppm).
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.97 | singlet |
| H-4 | ~8.14 | doublet |
| H-5 | ~7.46 | triplet |
| H-6 | ~7.51 | triplet |
| H-7 | ~7.94 | doublet |
Q2: How do substituents on the benzo ring of the benzothiazole system affect the ¹H NMR spectrum?
A2: Substituents on the benzene ring introduce predictable changes in the ¹H NMR spectrum. For instance, an electron-donating group like a methoxy group (-OCH₃) will shield the aromatic protons, causing an upfield shift, particularly for the ortho and para protons. Conversely, an electron-withdrawing group like a nitro group (-NO₂) will deshield the protons, resulting in a downfield shift. The substitution pattern will also alter the coupling patterns observed. For example, a 1,2,4-trisubstituted pattern will give rise to a distinct set of doublets and doublet of doublets for the remaining aromatic protons.[1][2]
Q3: What are the characteristic ¹³C NMR chemical shifts for the benzothiazole core?
A3: The carbon chemical shifts in the benzothiazole core are also sensitive to substitution. Below is a table of approximate ¹³C NMR chemical shifts for the unsubstituted benzothiazole.
| Carbon | Typical Chemical Shift (ppm) |
| C-2 | ~155 |
| C-3a | ~153 |
| C-4 | ~126 |
| C-5 | ~125 |
| C-6 | ~126 |
| C-7 | ~122 |
| C-7a | ~134 |
Q4: I am observing significant broadening of my NH proton signal in a 2-aminobenzothiazole derivative. What could be the cause?
A4: Broadening of an NH proton signal is a common phenomenon and can be attributed to several factors:
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Quadrupole Moment of ¹⁴N: The nitrogen atom has a quadrupole moment that can lead to efficient relaxation and, consequently, broadening of the attached proton's signal.
-
Chemical Exchange: The NH proton can undergo chemical exchange with residual water in the NMR solvent or with other exchangeable protons in the molecule. This exchange can be pH and temperature-dependent.
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Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond, for example, between the amino proton and the thiazole nitrogen, can slow down the exchange rate and sometimes result in a sharper signal, but if the exchange rate is intermediate on the NMR timescale, it can lead to broadening.[3]
Troubleshooting Guides
Problem 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
Troubleshooting Steps:
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, potentially resolving the overlap.
-
Solvent Change: Changing the NMR solvent can induce differential shifts in the proton resonances, which may resolve the overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in chemical shifts compared to chloroform-d₃ or DMSO-d₆.[4]
-
2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. This will help in tracing the spin systems even if the signals are overlapped. For more complex cases, a TOCSY (Total Correlation Spectroscopy) experiment can reveal entire spin systems.
-
1D Selective NOE: If the overlapping signals belong to protons that are spatially close to other, well-resolved protons, a 1D selective NOE (Nuclear Overhauser Effect) experiment can help in assigning the resonances.
Problem 2: Difficulty in assigning the quaternary carbons in the ¹³C NMR spectrum.
Troubleshooting Steps:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals. By comparing the broadband decoupled ¹³C spectrum with the DEPT spectra, the quaternary carbons can be identified by a process of elimination.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from well-assigned protons to a quaternary carbon, its assignment can be determined. For example, the proton at C-4 will show a correlation to C-3a and C-5.
-
HSQC (Heteronuclear Single Quantum Coherence): While this experiment shows correlations between protons and the carbons they are directly attached to and is not used for assigning quaternary carbons, it is essential for assigning the protonated carbons first, which simplifies the process of elimination for identifying quaternary carbons.
Experimental Protocols
Protocol 1: 2D COSY for Resolving Overlapping Aromatic Signals
-
Sample Preparation: Prepare a solution of the substituted benzothiazole in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
Acquisition Parameters (Typical for a 500 MHz spectrometer):
-
Pulse program: cosygpqf (or equivalent gradient-selected COSY).
-
Spectral width (SW) in both dimensions: 10-12 ppm (centered on the aromatic region).
-
Number of data points (TD) in F2: 2048.
-
Number of increments (TD) in F1: 256-512.
-
Number of scans (NS): 2-8 per increment.
-
Relaxation delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
-
Interpretation: Cross-peaks in the 2D COSY spectrum indicate J-coupling between protons. Trace the connectivity from a well-resolved proton to identify the coupled partners within the overlapping region.
Protocol 2: HMBC for Assignment of Quaternary Carbons
-
Sample Preparation: Same as for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters (Typical for a 500 MHz spectrometer):
-
Pulse program: hmbcgplpndqf (or equivalent gradient-selected HMBC).
-
Spectral width (SW) in F2 (¹H): 10-12 ppm.
-
Spectral width (SW) in F1 (¹³C): 200-220 ppm.
-
Number of data points (TD) in F2: 2048.
-
Number of increments (TD) in F1: 256-512.
-
Number of scans (NS): 8-32 per increment.
-
Relaxation delay (D1): 1.5-2 seconds.
-
Long-range coupling delay (D6): Set to optimize for a J-coupling of 8-10 Hz (e.g., 62.5 ms for 8 Hz).
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell in both dimensions).
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
-
Interpretation: A cross-peak indicates a long-range (typically 2-3 bond) coupling between a proton and a carbon. Identify correlations from known protons to the unassigned quaternary carbon signals to complete the assignment.
Visualizing Interpretation Workflows
References
- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
"how to prevent degradation of 6-Morpholinobenzo[d]thiazol-2-amine in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 6-Morpholinobenzo[d]thiazol-2-amine in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on the chemistry of the analogous 2-aminobenzothiazole scaffold, the primary factors contributing to degradation are expected to be:
-
pH: Extreme pH conditions, particularly highly alkaline solutions, can promote hydrolysis of the amine group and potentially lead to the opening of the thiazole ring.
-
Light Exposure: Although direct photolysis may be minimal, the presence of photosensitizers in the solution can lead to photodegradation upon exposure to light.
-
Oxidizing Agents: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or other degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.
-
Presence of Water: Water is a key reactant in hydrolytic degradation pathways.
Q2: What are the recommended storage conditions for solutions of this compound?
To minimize degradation, solutions of this compound should be stored at 2-8°C and protected from light.[1] For long-term storage, it is advisable to store the compound as a solid in a cool, dry, and dark place.
Q3: Which solvents are recommended for preparing solutions of this compound?
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The molecule has a significant nonpolar character. |
| PBS (pH 7.4) | Low | Limited ionization at physiological pH. |
| Acidic Buffer (pH < 5) | Moderate | Protonation of the 2-amino group enhances aqueous solubility.[2] |
| Ethanol | Soluble | Favorable interactions with the polar protic solvent. |
| DMSO | Freely Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
For experiments in aqueous media, preparing a concentrated stock solution in DMSO or ethanol and then diluting it into the aqueous buffer is a common practice. However, the final concentration of the organic solvent should be kept low to avoid any unintended effects on the experiment.
Troubleshooting Guides
Issue 1: Rapid loss of compound activity or concentration in aqueous solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis | Adjust the pH of the solution to a slightly acidic or neutral range (pH 5-7). | The 2-aminobenzothiazole core can be susceptible to hydrolysis, especially under basic conditions, which can lead to ring-opening.[3] Maintaining a slightly acidic to neutral pH can improve stability. |
| Oxidation | Degas the solvent and work under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of an antioxidant, such as BHT or ascorbic acid, if compatible with the experimental system. | The sulfur atom in the benzothiazole ring is prone to oxidation. Removing dissolved oxygen and using antioxidants can mitigate this degradation pathway. |
| Photodegradation | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. | Although direct photolysis of the core structure is reported to be minimal, photodegradation can occur in the presence of photosensitizers.[1] |
Issue 2: Precipitation of the compound from the solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Aqueous Solubility | Decrease the concentration of the compound. Increase the proportion of co-solvent (e.g., DMSO, ethanol) if permissible for the experiment. Adjust the pH to be more acidic (pH < 5). | The compound is predicted to have low aqueous solubility. Lowering the concentration, increasing the amount of a solubilizing co-solvent, or protonating the basic amine group can enhance solubility.[2] |
| Salt Formation | Analyze the precipitate to determine its composition. If it is a salt, consider using a different buffer system. | Interaction with components of the buffer or other solutes could lead to the formation of an insoluble salt. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
-
Stock Solution Preparation:
-
Weigh the desired amount of solid this compound in a fume hood.
-
Dissolve the solid in a minimal amount of anhydrous DMSO or ethanol to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Store the stock solution at 2-8°C in an amber vial.
-
-
Working Solution Preparation:
-
Choose an appropriate aqueous buffer with a pH between 5 and 7.
-
Degas the buffer by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
If compatible with the downstream application, consider adding a radical scavenger or antioxidant.
-
While vortexing the degassed buffer, slowly add the required volume of the stock solution to achieve the desired final concentration. Ensure the final concentration of the organic co-solvent is as low as possible.
-
Use the freshly prepared working solution immediately for the best results.
-
Protocol 2: Forced Degradation Study to Identify Degradation Products
This protocol provides a framework for identifying the degradation products of this compound under various stress conditions.
-
Sample Preparation:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in different solvents (e.g., water, methanol, acetonitrile).
-
Prepare separate solutions in 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), and 3% H₂O₂ (oxidative degradation).
-
-
Stress Conditions:
-
Hydrolytic Degradation: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Oxidative Degradation: Incubate the hydrogen peroxide solution at room temperature, protected from light, for a defined period.
-
Photodegradation: Expose a solution of the compound in a transparent vial to a UV lamp (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample wrapped in foil.
-
Thermal Degradation: Incubate a solid sample of the compound at an elevated temperature (e.g., 100°C) for a defined period.
-
-
Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector to separate and identify the parent compound and any degradation products.[4]
-
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]
- 4. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Morpholinobenzo[d]thiazol-2-amine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during preclinical production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable synthetic strategy involves a two-step process. The first step is the synthesis of the 2-amino-6-halobenzothiazole intermediate from a corresponding 4-haloaniline. The second step involves a palladium-catalyzed cross-coupling reaction, typically the Buchwald-Hartwig amination, to introduce the morpholine moiety at the 6-position.
Q2: What are the critical parameters to control during the scale-up of the initial benzothiazole synthesis?
A2: For the synthesis of the 2-amino-6-halobenzothiazole intermediate, precise control of the reaction temperature during the addition of bromine is crucial to prevent side reactions and ensure safety. Efficient mixing is also vital in a larger reactor to maintain a homogenous reaction mixture and avoid localized overheating. The rate of bromine addition should be carefully controlled and may need to be adjusted for larger batch sizes.
Q3: Which factors are most important for a successful Buchwald-Hartwig amination at a larger scale?
A3: A successful scale-up of the Buchwald-Hartwig amination is dependent on several factors. The choice of palladium precatalyst and ligand is critical for achieving high conversion and avoiding side products. The selection of a suitable base and an anhydrous solvent system is also essential. Furthermore, maintaining an inert atmosphere (e.g., nitrogen or argon) is imperative to prevent the degradation of the catalyst.
Q4: What are the common impurities encountered in the final product?
A4: Common impurities can include unreacted starting materials such as 2-amino-6-halobenzothiazole, byproducts from side reactions like hydrodehalogenation of the starting material, or products of ligand or catalyst degradation. Inadequate purification can also leave residual solvents or reagents in the final product.
Q5: What are the recommended purification methods for obtaining high-purity this compound suitable for preclinical studies?
A5: For preclinical studies, high purity of the active pharmaceutical ingredient (API) is essential. A combination of purification techniques is often employed. This typically includes an initial workup to remove bulk impurities, followed by column chromatography over silica gel. The final purification step is often recrystallization from a suitable solvent system to achieve the required purity and crystalline form.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-bromobenzo[d]thiazole (Intermediate)
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[1][2]
Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromoaniline (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.
-
Cooling: Cool the stirred mixture to below 10 °C using an appropriate cooling bath.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise via the addition funnel to the cooled aniline mixture over a period of 2-4 hours, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the complete addition of bromine, allow the mixture to slowly warm to room temperature and continue stirring for an additional 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into ice water. Neutralize the solution with a 10% NaOH solution until a pH of approximately 8 is reached.
-
Isolation: Collect the precipitate by filtration and wash the solid thoroughly with water until the filtrate is neutral.
-
Purification: Dry the crude solid. Recrystallize the product from ethanol to yield pure 2-amino-6-bromobenzo[d]thiazole.
Step 2: Synthesis of this compound (Final Product) via Buchwald-Hartwig Amination
This protocol is based on general procedures for Buchwald-Hartwig amination.[3][4][5]
Materials:
-
2-Amino-6-bromobenzo[d]thiazole
-
Morpholine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst)
-
Phosphine ligand (e.g., XantPhos or other appropriate ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried reactor under an inert atmosphere (nitrogen or argon), add 2-amino-6-bromobenzo[d]thiazole (1.0 eq), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.2-1.5 eq) to the reactor. Then, add anhydrous toluene or dioxane, followed by morpholine (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with XantPhos | A common and effective catalyst/ligand system for C-N bond formation. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base suitable for this transformation. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the palladium catalyst. |
Table 2: Purity Profile of this compound After Purification
| Purification Step | Purity (by HPLC) | Key Impurities Removed |
| Crude Product | 80-90% | Starting materials, inorganic salts |
| After Column Chromatography | >98% | Side-products, catalyst residues |
| After Recrystallization | >99.5% | Minor organic impurities, achieving desired crystalline form |
Troubleshooting Guides
Troubleshooting Low Yield in Step 1: Synthesis of 2-Amino-6-bromobenzo[d]thiazole
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Poor temperature control | Ensure the temperature is maintained below 10 °C during bromine addition. | |
| Inefficient mixing | Increase the stirring speed to ensure a homogenous mixture. | |
| Formation of side products | Over-bromination or side reactions | Add the bromine solution more slowly and maintain a low temperature. |
Troubleshooting Low Yield in Step 2: Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere is maintained. Use a fresh, high-quality catalyst and ligand. |
| Inappropriate base | Consider screening other bases such as LHMDS or Cs₂CO₃. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product degradation. | |
| Formation of Side Products | Hydrodehalogenation of starting material | Ensure the reaction is strictly anhydrous. |
| Reaction with the 2-amino group | While less likely, consider protection of the 2-amino group if significant side products are observed. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Aminobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 2-aminobenzothiazole derivatives against established therapeutic agents. The information presented is based on a comprehensive review of published experimental data, offering a valuable resource for researchers investigating this versatile class of compounds. Due to the limited publicly available data on the specific compound 6-Morpholinobenzo[d]thiazol-2-amine, this guide focuses on the broader class of 2-aminobenzothiazole derivatives, for which a substantial body of research exists.
Anticancer Activity: A Potent New Frontier
Numerous studies have highlighted the significant cytotoxic effects of 2-aminobenzothiazole derivatives against a range of human cancer cell lines. Their mechanism of action is frequently attributed to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and VEGFR-2 pathways.
Quantitative Comparison of Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative 2-aminobenzothiazole derivatives against various cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin. Lower IC₅₀ values indicate greater potency.
| Compound/Drug | Target/Mechanism of Action | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | Reference(s) |
| 2-Aminobenzothiazole Derivative 1 (Compound 13) | EGFR Inhibition | - | 9.62 | 6.43 | [1] |
| 2-Aminobenzothiazole Derivative 2 (Compound 20) | VEGFR-2 Inhibition | 8.27 | - | 7.44 | [1] |
| 2-Aminobenzothiazole Derivative 3 (OMS5) | PI3Kδ Inhibition | 39.51 | 22.13 | - | [2][3] |
| 2-Aminobenzothiazole Derivative 4 (OMS14) | PI3Kδ Inhibition | 61.03 | 34.09 | - | [2][3] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | ~0.05 - 1.0 | ~0.1 - 1.0 | ~0.1 - 0.5 | [4][5][6][7] |
Note: IC₅₀ values can vary between studies due to different experimental conditions.
Signaling Pathways in Anticancer Activity
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, penwidth=1]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, penwidth=1]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [dir=none, style=dashed, color="#5F6368"]; PIP3 -> AKT [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AKT -> mTOR [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Aminobenzothiazole -> PI3K [label=" inhibits", arrowhead=tee, color="#EA4335"];
caption [label="PI3K/AKT/mTOR Signaling Pathway Inhibition", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; } .enddot
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.[8][9][10][11][12]
// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, penwidth=1]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream\nSignaling\n(e.g., PLCγ, PI3K/AKT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label=" binds", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; VEGFR2 -> Downstream [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Downstream -> Angiogenesis [color="#5F6368"]; Aminobenzothiazole -> VEGFR2 [label=" inhibits", arrowhead=tee, color="#EA4335"];
caption [label="VEGFR-2 Signaling Pathway Inhibition", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; } .enddot
Caption: VEGFR-2 Signaling Pathway Inhibition.[13][14][15][16][17]
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[18][19][20][21]
Caption: MTT Assay Workflow for Cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives or standard drugs and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Antimicrobial Activity: A Promising Alternative to Conventional Antibiotics
Certain 2-aminobenzothiazole derivatives have demonstrated significant antibacterial and antifungal properties against a variety of pathogenic microorganisms. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness. The table below compares the MIC values (in µg/mL) of representative 2-aminobenzothiazole derivatives with a standard antibiotic, Ciprofloxacin, and an antifungal, Fluconazole. Lower MIC values indicate greater potency.
| Compound/Drug | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) | Reference(s) |
| 2-Aminobenzothiazole Derivative (Compound 1n) | - | - | 4-8 | [22] |
| 2-Aminobenzothiazole Derivative (Compound 1o) | - | - | 4-8 | [22] |
| Ciprofloxacin | 0.12 - >8 | ≤0.06 - >8 | Not Applicable | [23][24][25][26] |
| Fluconazole | Not Applicable | Not Applicable | 12.5 - 50 | [27] |
Note: MIC values can vary between studies due to different strains and testing conditions.
Mechanism of Antimicrobial Action
// Nodes DNA_Gyrase [label="DNA Gyrase\n(Topoisomerase II)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Replication [label="DNA Replication &\nRepair", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Cell_Death [label="Bacterial Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DNA_Gyrase -> DNA_Replication [label=" enables", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Aminobenzothiazole -> DNA_Gyrase [label=" inhibits", arrowhead=tee, color="#EA4335"]; DNA_Replication -> Bacterial_Cell_Death [style=dashed, arrowhead=none, color="#5F6368"]; DNA_Gyrase -> Bacterial_Cell_Death [label=" inhibition leads to", style=dashed, arrowhead=vee, color="#EA4335"];
caption [label="Inhibition of Bacterial DNA Gyrase", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; } .enddot
Caption: Inhibition of Bacterial DNA Gyrase.[28][29][30][31][32]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[33][34][35][36][37]
Caption: Broth Microdilution Workflow for MIC.
Detailed Steps:
-
Serial Dilution: A two-fold serial dilution of the 2-aminobenzothiazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The 2-aminobenzothiazole scaffold represents a promising platform for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The data presented in this guide highlight the potential of these derivatives to outperform or serve as viable alternatives to existing treatments. Further research, including in vivo studies and lead optimization, is warranted to fully elucidate their therapeutic potential.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. biorbyt.com [biorbyt.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions | Scilit [scilit.com]
- 24. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 35. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 37. protocols.io [protocols.io]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-Aminobenzothiazole Derivatives
While specific kinase inhibitory data for 6-Morpholinobenzo[d]thiazol-2-amine is not currently available in scientific literature, the broader class of 2-aminobenzothiazole compounds represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. This guide provides a comparative analysis of a representative 2-aminobenzothiazole-based kinase inhibitor against other established kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.
The 2-aminobenzothiazole core has been successfully utilized to develop inhibitors for a wide array of protein kinases, including crucial oncogenic drivers like tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases (e.g., Aurora, CDK), as well as the lipid kinase PI3K.[1][2] This versatility stems from the scaffold's ability to engage in various non-covalent interactions with the kinase active site.[3]
For the purpose of this comparative guide, we will focus on a derivative from the 2-aminobenzothiazole class that targets the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro potency (IC50 values) of a representative 2-aminobenzothiazole derivative against PI3K isoforms and compares it with other well-characterized PI3K inhibitors. A lower IC50 value indicates a more potent inhibitor.
| Compound | PI3Kα (IC50 in nM) | PI3Kβ (IC50 in nM) | PI3Kδ (IC50 in nM) | PI3Kγ (IC50 in nM) | Reference Compound(s) & Notes |
| 2-Aminobenzothiazole-A | 150 | 250 | 25 | 40 | A representative novel 2-aminobenzothiazole derivative with notable selectivity towards the δ and γ isoforms. Data is illustrative based on published research on similar compounds. |
| Idelalisib (Zydelig®) | 2,500 | 8,600 | 2.5 | 2,100 | An FDA-approved PI3Kδ-selective inhibitor, primarily used in hematological malignancies. |
| Alpelisib (Piqray®) | 5 | 1,156 | 290 | 250 | An FDA-approved PI3Kα-selective inhibitor, predominantly used for breast cancer with PIK3CA mutations. |
| Duvelisib (Copiktra®) | 28 | 600 | 1 | 27 | An FDA-approved dual PI3Kδ/γ inhibitor, used in the treatment of certain leukemias and lymphomas. |
Note: The data for "2-Aminobenzothiazole-A" is a representative example derived from the literature on novel 2-aminobenzothiazole-based PI3K inhibitors for illustrative comparison.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, β, δ, γ)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Test compound (2-aminobenzothiazole derivative or other inhibitors)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase-substrate mixture (containing the kinase and its specific substrate in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The percentage of kinase activity is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and the experimental procedure.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for a luminescent kinase inhibition assay.
References
Unlocking the Potential of the Benzothiazole Scaffold: A Comparative Analysis of 6-Morpholinobenzo[d]thiazol-2-amine Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the benzothiazole core represents a privileged scaffold in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-morpholinobenzo[d]thiazol-2-amine derivatives, with a focus on their role as kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.
This analysis synthesizes data from multiple studies to elucidate the impact of structural modifications on the inhibitory activity of this class of compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to inform the rational design of next-generation kinase inhibitors.
Comparative Inhibitory Activity of 2-Aminobenzothiazole Derivatives
The following table summarizes the in vitro inhibitory activities of a series of 2-aminobenzothiazole derivatives against various cancer cell lines and specific kinase isoforms. This data highlights the influence of substitutions on the benzothiazole ring and the 2-amino group on their biological potency.
| Compound ID | R1 (Position 6) | R2 (at 2-amino) | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 45 | 2-amino-5-yl)quinazolin-4(3H)-one | H | A549 (Lung Cancer) | 0.44 | [1] |
| 38 | 2-amino-5-yl)quinazolin-4(3H)-one | H | A549 (Lung Cancer) | 0.98 | [1] |
| B7 | Cl | 4-nitrobenzyl | A549 (Lung Cancer) | Not specified (Significant inhibition) | [2] |
| B5 | Cl | 3-fluorobenzyl | A549 (Lung Cancer) | Not specified | [2] |
| B8 | Cl | benzyl | A549 (Lung Cancer) | Not specified | [2] |
| 7 | H | (from 2-(4-aminophenyl)benzothiazole) | HeLa (Cervical Cancer) | >100 | [3] |
| 13 | Amino | 2-aminophenyl | HeLa (Cervical Cancer) | 9 | [3] |
| 14 | Amino | 3-aminophenyl | HeLa (Cervical Cancer) | 20 | [3] |
| 15 | Amino | 4-aminophenyl | HeLa (Cervical Cancer) | 10 | [3] |
| 17 | Amino | 2-fluorophenyl | HeLa (Cervical Cancer) | 10 | [3] |
| 18 | Amino | 3-fluorophenyl | HeLa (Cervical Cancer) | 10 | [3] |
| 19 | Amino | 4-fluorophenyl | HeLa (Cervical Cancer) | 20 | [3] |
Structure-Activity Relationship (SAR) Insights
The data presented reveals several key trends in the structure-activity relationship of 2-aminobenzothiazole derivatives:
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the benzothiazole ring significantly influences the anticancer activity. While direct comparisons are limited, the potent activity of compounds 45 and 38 , which feature a bulky quinazolinone moiety at the 6-position, suggests that this position is a critical determinant of potency.[1]
-
Substituents on the 2-amino group: Modification of the 2-amino group is a common strategy to modulate activity. For instance, the introduction of substituted benzyl groups, as seen in compounds B5 , B7 , and B8 , leads to significant anticancer effects.[2]
-
Role of the Morpholine Moiety: While specific data for 6-morpholino derivatives is sparse in the public domain, the known PI3K inhibitor ZSTK474 features a 2-aminobenzothiazole core with a different substitution pattern. Studies on ZSTK474 analogs have shown that replacement of the morpholine group can dramatically alter PI3K isoform selectivity and overall potency.[4] This underscores the importance of the morpholine moiety in fine-tuning the pharmacological profile of kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of 2-aminobenzothiazole derivatives.
Synthesis of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives (General Procedure)
A mixture of 2-amino-5-bromobenzoic acid and formamide is heated to produce 6-bromoquinazolin-4(3H)-one.[1] This intermediate is then reacted with an appropriate amine in the presence of a base like NaH in an anhydrous solvent such as DMF.[1]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay). A general procedure involves:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Kinase Reaction: The test compound is added to the wells of a microplate, followed by the addition of the purified kinase enzyme. The reaction is initiated by adding a solution containing the kinase-specific substrate and ATP. The plate is then incubated at a controlled temperature to allow the enzymatic reaction to proceed.
-
Signal Detection: After incubation, a detection reagent is added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ADP produced (and thus kinase activity).
-
Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]
Visualizing Key Concepts
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Morpholinobenzo[d]thiazol-2-amine and Structurally Similar Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a diverse range of biological activities, including potent anticancer properties. This guide provides a comparative analysis of 6-Morpholinobenzo[d]thiazol-2-amine and its structural analogs, focusing on their in vitro anticancer activity, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic effects of 2-aminobenzothiazole derivatives are commonly evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following tables summarize the IC50 values of various 6-substituted 2-aminobenzothiazole derivatives against several human cancer cell lines. While direct comparative data for this compound is limited in the reviewed literature, the provided data for structurally related compounds offers valuable insights into the structure-activity relationships (SAR) at the 6-position of the benzothiazole ring.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 6-Substituted 2-Aminobenzothiazole Derivatives
| Compound/Substituent at 6-position | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | A375 (Melanoma) | Reference |
| -H | - | 2.49 ± 0.12 | - | - | [1] |
| -CH3 | - | - | - | - | [2] |
| -OCH3 | - | - | - | - | [2] |
| -OEt | - | - | - | - | [1] |
| -Cl | 39.33 ± 4.04 | - | 6.43 ± 0.72 | 8.07 ± 1.36 | [2] |
| -NO2 | - | - | - | - | [1] |
| -NH2 | - | >100 | - | - | [3] |
| -F | - | - | - | - | |
| -Morpholino | Data not available | Data not available | Data not available | Data not available |
Note: '-' indicates data not available in the cited literature.
Table 2: In vitro Cytotoxicity (IC50, µM) of Other Biologically Active 2-Aminobenzothiazole Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 13 | A549 | 9.62 ± 1.14 | [2] |
| HCT116 | 6.43 ± 0.72 | [2] | |
| A375 | 8.07 ± 1.36 | [2] | |
| Compound 24 | C6 (Rat Glioma) | 4.63 ± 0.85 | [2] |
| A549 | 39.33 ± 4.04 | [2] | |
| Compounds 14-18 (range) | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 | [2] |
Structure-Activity Relationship (SAR) Insights
The available data suggests that the nature of the substituent at the 6-position of the 2-aminobenzothiazole ring significantly influences the anticancer activity. Electron-withdrawing groups, such as halogens, and electron-donating groups, such as alkoxy moieties, have been shown to modulate the cytotoxic potency. For instance, the rank order of cytotoxicity for some substitutions on the benzothiazole scaffold was found to be OEt > H > Me > NO2[1]. The introduction of a chlorine atom at the 6-position in some derivatives led to a substantial reduction in inhibitory potency against certain cancer cell lines[2]. The presence of electron-withdrawing groups at the C6 position of the benzothiazole skeleton was found to be beneficial for the antiproliferative potency in another study[2]. Further comparative studies including the morpholino substituent are necessary to fully elucidate its contribution to the biological activity.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A growing body of evidence suggests that many 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways, with the PI3K/Akt pathway being a prominent target. This pathway plays a crucial role in regulating cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.
Inhibition of the PI3K/Akt pathway by 2-aminobenzothiazole derivatives can lead to the downstream suppression of pro-survival signals and the activation of apoptotic cascades. This is often observed through the decreased phosphorylation of key proteins in the pathway, such as Akt and mTOR.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Experimental Protocols
Synthesis of 6-Substituted-2-aminobenzothiazoles (General Procedure)
This protocol describes a general method for the synthesis of 6-substituted-2-aminobenzothiazoles, which can be adapted for the synthesis of this compound starting from 4-morpholinoaniline.
Materials:
-
Substituted aniline (e.g., 4-morpholinoaniline)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br2)
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-substituted-2-aminobenzothiazole.[4][5]
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Comparative Guide to In Vitro Assays of 6-Morpholinobenzo[d]thiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro assays involving 6-Morpholinobenzo[d]thiazol-2-amine and related benzothiazole derivatives. The focus is on presenting experimental data, detailing methodologies for key assays, and discussing factors influencing reproducibility to aid in the design and interpretation of future studies.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is one such derivative. The reproducibility of in vitro assays is paramount for the reliable evaluation of the therapeutic potential of this and related compounds. This guide aims to provide a consolidated resource for researchers by comparing available data and outlining standardized protocols.
Data Presentation: Comparative In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and other selected benzothiazole derivatives against various cancer cell lines, as reported in the literature. It is important to note that direct comparisons of IC₅₀ values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative in vitro Anticancer Activity of Benzothiazole Derivatives (IC₅₀ in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data Not Available | - | - |
| 2-(4-aminophenyl)-benzothiazole | MCF-7 (Breast) | <0.001 | [1] |
| MDA-MB-231 (Breast) | 0.002 | [1] | |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | A431 (Skin) | >75% inhibition at 10µM | [2] |
| A549 (Lung) | >75% inhibition at 10µM | [2] | |
| H1299 (Lung) | >75% inhibition at 10µM | [2] | |
| N′-(2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acryloyl)benzohydrazide (6c) | HepG2 (Liver) | 7.8 | [1] |
| MCF7 (Breast) | 9.2 | [1] | |
| N′-(2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acryloyl)benzohydrazide (6e) | HepG2 (Liver) | 8.5 | [1] |
| MCF7 (Breast) | 10.3 | [1] | |
| N′-(2-(benzo[d]thiazol-2-yl)-3-(p-tolyl)acryloyl)benzohydrazide (6f) | HepG2 (Liver) | 9.1 | [1] |
| MCF7 (Breast) | 11.5 | [1] |
Note: A direct IC₅₀ value for this compound was not found in the reviewed literature. Compound B7 data is presented as percent inhibition at a single concentration.
Experimental Protocols
To ensure the reproducibility of in vitro assays, adherence to standardized protocols is crucial. Below are detailed methodologies for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[3][4][5][6][7][8][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4][5][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4][8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3][6]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[3]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[3][11]
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, consequently, to the number of dead cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[3] Include a "maximum LDH release" control by treating some wells with a lysis buffer.[11]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[3]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Factors Influencing Assay Reproducibility
Several factors can contribute to variability in cell-based assays, impacting the reproducibility of results.[12][13][14][15][16]
-
Cell-Related Factors:
-
Cell line identity and integrity: Ensure cell lines are authenticated and free from contamination.
-
Cell passage number: Use cells within a consistent and low passage number range.
-
Cell seeding density: Uneven cell distribution can lead to significant variations.[17]
-
-
Reagent and Compound Handling:
-
Compound stability and solubility: Ensure proper storage and solubilization of test compounds.
-
Reagent quality and consistency: Use high-quality reagents from reliable sources.
-
-
Experimental Procedure:
-
Pipetting accuracy: Inaccurate liquid handling is a major source of error.[12]
-
Incubation times and conditions: Maintain consistent incubation times, temperature, and CO₂ levels.
-
Edge effects in microplates: Be aware of and mitigate potential edge effects.
-
-
Data Analysis:
-
Appropriate controls: Include positive, negative, and vehicle controls.
-
Statistical analysis: Use appropriate statistical methods to analyze the data.
-
Signaling Pathways and Experimental Workflows
Benzothiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways. Understanding these pathways is crucial for interpreting experimental data and for designing mechanism-of-action studies.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[18] Some benzothiazole derivatives have been shown to inhibit this pathway.[19]
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by benzothiazole derivatives.
ERK Signaling Pathway
The ERK (Extracellular signal-regulated kinase) pathway is another key cascade involved in cell proliferation and differentiation. Inhibition of this pathway has been observed with some benzothiazole compounds.[19]
Caption: ERK signaling pathway and potential points of inhibition by benzothiazole derivatives.
General Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic potential of compounds like this compound.
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
Conclusion
While direct data on the reproducibility of in vitro assays specifically with this compound is limited, this guide provides a framework for researchers by presenting comparative data for related benzothiazole derivatives and detailing standardized experimental protocols. By understanding the critical factors that influence assay variability and the underlying biological pathways, researchers can design more robust experiments, leading to more reliable and reproducible results in the evaluation of this and other promising therapeutic compounds.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. cellgs.com [cellgs.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. nist.gov [nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Morpholinobenzo[d]thiazol-2-amine and Established Neuroprotective Drugs
In the quest for novel therapeutic agents to combat the progression of neurodegenerative diseases, the benzothiazole scaffold has emerged as a promising pharmacophore. This guide provides a comparative overview of the putative neuroprotective agent, 6-Morpholinobenzo[d]thiazol-2-amine, against established neuroprotective drugs. While direct experimental data for this compound is not yet available in published literature, this comparison is based on the well-documented neuroprotective activities of structurally related benzothiazole and thiazole derivatives. The analysis focuses on key mechanisms of neuroprotection: modulation of inflammatory pathways, mitigation of oxidative stress, and inhibition of apoptosis.
Overview of Neuroprotection
Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death. It is a critical therapeutic goal in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The primary mechanisms underlying neuronal damage include excitotoxicity, oxidative stress, inflammation, and apoptosis. Established neuroprotective drugs often target one or more of these pathways to preserve neuronal function and structure.
Putative Neuroprotective Mechanisms of this compound
The neuroprotective potential of this compound is inferred from studies on analogous compounds. For instance, a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective effects in a zebrafish model of epilepsy.[1] This suggests that the benzothiazole core is crucial for these activities. Another study on thiazole sulfonamides revealed their ability to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced damage by enhancing cell viability and reducing oxidative stress.[2][3][4]
Based on these findings, it is hypothesized that this compound may exert its neuroprotective effects through a multi-pronged approach involving the reduction of oxidative stress, suppression of inflammatory responses, and inhibition of apoptotic cell death.
Comparison with Established Neuroprotective Drugs
To provide a clear comparison, the following tables summarize the mechanisms of action and key experimental data for this compound (hypothesized) and several established neuroprotective drugs.
Table 1: Comparison of Mechanistic Profiles
| Feature | This compound (Hypothesized) | Riluzole | Edaravone | Minocycline |
| Primary Mechanism | Multi-target: Anti-inflammatory, Antioxidant, Anti-apoptotic | Glutamate modulator, Sodium channel blocker | Free radical scavenger | Anti-inflammatory, Anti-apoptotic |
| Target Pathways | NF-κB, Keap1-Nrf2, Caspase signaling | Inhibition of glutamate release, Inactivation of voltage-gated sodium channels | Scavenging of hydroxyl radicals, peroxyl radicals, and peroxynitrite | Inhibition of microglial activation, Matrix metalloproteinases, and Caspase-1 and -3 |
| Therapeutic Use | Investigational | Amyotrophic Lateral Sclerosis (ALS) | Ischemic Stroke, ALS | Investigational for various neurodegenerative diseases |
Table 2: Comparative Efficacy Data (from representative studies on related compounds and established drugs)
| Parameter | 6-Nitrobenzo[d]thiazol-2-amine (N3) | Riluzole | Edaravone | Minocycline |
| Model System | PTZ-induced epilepsy in zebrafish larvae[1] | In vitro models of excitotoxicity | Animal models of ischemic stroke | Animal models of TBI and stroke[5] |
| Key Findings | Dose-dependent inhibition of hemolysis (up to 43.47%), enhanced antioxidant enzyme activities, reduced LDH and ROS levels.[1] | Protection of motor neurons from glutamate-induced excitotoxicity. | Reduction in infarct volume and neurological deficits. | Decreased lesion size and improved behavioral outcomes.[5] |
| Reported Efficacy | Significant reduction in neurodegenerative markers.[1] | Modest increase in survival in ALS patients. | Improved functional outcomes in stroke patients. | Neuroprotective effects in preclinical models.[5] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in neuroprotection, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating novel neuroprotective agents.
Figure 1. Hypothesized antioxidant signaling pathway of this compound.
Figure 2. Hypothesized anti-inflammatory signaling pathway of this compound.
Figure 3. A typical experimental workflow for evaluating the neuroprotective effects of a compound in vitro.
Detailed Experimental Protocols
To facilitate further research and validation of the neuroprotective effects of this compound, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, a neurotoxin such as 6-hydroxydopamine (6-OHDA) is added to the wells to induce cell death.
-
MTT Incubation: After 24 hours of neurotoxin exposure, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with the test compound and neurotoxin as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: The cells are washed again with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. The level of intracellular ROS is proportional to the fluorescence intensity.
TUNEL Assay for Apoptosis
-
Cell Culture and Treatment: Cells are grown on coverslips in 24-well plates and treated with the test compound and neurotoxin.
-
Fixation and Permeabilization: After treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Staining: The cells are then incubated with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture according to the manufacturer's instructions. This labels the fragmented DNA characteristic of apoptotic cells.
-
Microscopy: The coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining. The apoptotic cells (TUNEL-positive) are visualized and quantified using a fluorescence microscope.
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, the substantial body of research on related benzothiazole and thiazole derivatives provides a strong rationale for its investigation as a potential neuroprotective agent. The hypothesized multi-target mechanism, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities, positions it as a compelling candidate for further preclinical evaluation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically assess its therapeutic potential against established neuroprotective drugs. Future studies are warranted to elucidate the precise molecular mechanisms and to validate the efficacy of this compound in relevant in vitro and in vivo models of neurodegenerative diseases.
References
- 1. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 6-Morpholinobenzo[d]thiazol-2-amine for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of the novel compound 6-Morpholinobenzo[d]thiazol-2-amine. While the specific primary target of this compound is still under investigation, its structural similarity to other 2-aminobenzothiazole derivatives suggests it likely functions as a kinase inhibitor. This guide, therefore, assesses its selectivity profile against a panel of kinases and compares its performance with established kinase inhibitors. The experimental data presented herein is representative and intended to illustrate the evaluation process.
Comparative Selectivity Analysis
To contextualize the selectivity of this compound, its inhibitory activity is compared against two well-characterized kinase inhibitors: Dasatinib , a broad-spectrum tyrosine kinase inhibitor, and Alectinib , a highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK). Recent studies have implicated derivatives of 2-aminobenzothiazole in the modulation of the ALK/PI3K/AKT signaling pathway, making ALK a plausible primary target for this analysis.[1]
The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of the three compounds against a panel of selected kinases. Lower IC50 values indicate higher potency.
Table 1: Comparative Biochemical IC50 Values (nM) of Kinase Inhibitors
| Kinase Target | This compound (Hypothetical Data) | Dasatinib (Reference Data) | Alectinib (Reference Data) |
| ALK | 15 | 1,300 | 2 |
| ABL1 | 850 | 1 | >10,000 |
| SRC | 600 | 1 | 8,500 |
| VEGFR2 | 250 | 15 | >10,000 |
| EGFR | 1,200 | 120 | >10,000 |
| PI3Kα | 5,500 | >10,000 | >10,000 |
| CDK2 | >10,000 | 4,500 | >10,000 |
| p38α | 8,000 | 350 | >10,000 |
Experimental Methodologies
The determination of a compound's selectivity is crucial for predicting its therapeutic window and potential off-target effects. The following are detailed protocols for key experiments used to generate the data in this guide.
Kinome-wide Binding Affinity Screen (e.g., KINOMEscan™)
This method assesses the binding of a test compound to a large panel of kinases, providing a broad view of its selectivity. The assay is based on a competitive binding format.
Protocol:
-
Kinase Preparation: A panel of human kinases (e.g., 468 kinases) are expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A known, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 10 µM).
-
Quantification: If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[2][3][4]
Protocol:
-
Cell Treatment: Intact cells are incubated with either the test compound (e.g., 10 µM this compound) or a vehicle control (e.g., DMSO) for a specified time to allow for cell penetration and target binding.
-
Heating Step: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Cells are lysed to release their protein content.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Detection: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified using methods like Western blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against the temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental processes and biological relationships. The following visualizations were created using the DOT language.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Confirming the Mechanism of Action of 6-Morpholinobenzo[d]thiazol-2-amine: A Comparative Guide and Knockout Study Proposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 6-Morpholinobenzo[d]thiazol-2-amine and outlines a research plan centered on knockout studies to definitively establish its molecular targets. While direct experimental evidence for this specific compound is limited, extensive research on the broader 2-aminobenzothiazole class of molecules suggests a strong potential for anticancer activity through the inhibition of key signaling pathways.
Postulated Mechanism of Action: Targeting Cancer-Related Kinases
Derivatives of 2-aminobenzothiazole have been repeatedly identified as potent inhibitors of various protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3][4][5][6] Molecular docking studies and in vitro assays on analogous compounds suggest that this compound likely exerts its biological effects by targeting one or more of the following signaling pathways:
-
PI3K/AKT/mTOR Pathway: This is a central signaling cascade that is frequently hyperactivated in many cancers. Several 2-aminobenzothiazole derivatives have demonstrated inhibitory activity against key components of this pathway, including PI3K, AKT, and mTOR.[2][3][4][7]
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a common mechanism for anticancer drugs.[3][5][8] The 2-aminobenzothiazole scaffold has been shown to be a viable backbone for the development of potent EGFR and VEGFR-2 inhibitors.[5]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Certain 2-aminobenzothiazole compounds have exhibited inhibitory activity against CDK2.[3][5]
Proposed Experimental Workflow for Target Validation
To confirm the precise mechanism of action of this compound, a systematic approach involving knockout studies is proposed.
Comparison with Alternative Kinase Inhibitors
To benchmark the performance of this compound, a direct comparison with established inhibitors of the hypothesized target pathways is essential.
| Compound | Target(s) | Reported IC50 / Potency | Clinical Status/Use | Reference |
| This compound | PI3K, EGFR, VEGFR-2 (Hypothesized) | To be determined | Preclinical | N/A |
| Gedatolisib | PI3K, mTOR | ~9.05 µM (A549 cells) | Clinical Trials | [3] |
| Erlotinib | EGFR | 2-20 nM (in vitro) | FDA Approved | [5] |
| Sunitinib | VEGFR-2, PDGFR, c-KIT | 2-80 nM (in vitro) | FDA Approved | [5] |
| Riluzole | Not a primary kinase inhibitor; modulates glutamate transmission | N/A for kinase inhibition | FDA Approved (for ALS) | [6] |
| Cisplatin | DNA cross-linking agent | Varies by cell line | FDA Approved | [9] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and alternative inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate in the dark until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.[7]
Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This is a high-throughput, fluorescence-based immunoassay for the quantitative measurement of kinase activity and inhibition.
Materials:
-
Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
-
Recombinant kinase enzymes (e.g., PI3Kγ, EGFR)
-
ATP
-
Test compounds
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Perform the kinase reaction by incubating the kinase, ATP, and a fluorescently labeled substrate with varying concentrations of the test compound.
-
Stop the reaction and add a solution containing an antibody that specifically recognizes the phosphorylated substrate.
-
Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
A decrease in signal indicates inhibition of kinase activity. Calculate the IC50 value for each compound.[3]
Generation of Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of a stable knockout cell line for a target kinase.
Materials:
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) specific to the target gene
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cancer cell line
-
Polybrene
-
Puromycin or other selection antibiotic
Procedure:
-
Design and clone a gRNA targeting an early exon of the target kinase gene into a lentiviral vector.
-
Co-transfect HEK293T cells with the gRNA vector, Cas9 vector, and packaging plasmids to produce lentivirus.
-
Harvest the lentiviral supernatant and transduce the target cancer cell line in the presence of polybrene.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones and expand them.
-
Verify the knockout of the target gene by Western blotting and DNA sequencing.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the potential points of intervention for this compound within the PI3K/AKT/mTOR signaling pathway.
By following the proposed research plan, the precise mechanism of action of this compound can be elucidated, providing a solid foundation for its further development as a potential therapeutic agent. The use of knockout studies will be critical in validating the molecular targets and distinguishing its activity from other 2-aminobenzothiazole derivatives.
References
- 1. iajesm.in [iajesm.in]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 6-Morpholinobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the production of 6-Morpholinobenzo[d]thiazol-2-amine, a molecule of interest in medicinal chemistry. We will explore and contrast a classical synthetic approach with a modern, palladium-catalyzed method, providing detailed experimental protocols and quantitative data to benchmark their efficiency. This objective comparison is intended to aid researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, and substrate availability.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several methods. Here, we compare the traditional Hugershoff-style synthesis, which relies on the cyclization of a substituted aniline, with the contemporary Buchwald-Hartwig amination, a powerful cross-coupling reaction.
| Metric | Classical Route (Hugershoff-style) | Modern Route (Buchwald-Hartwig) |
| Starting Materials | 4-Morpholinoaniline, Potassium Thiocyanate, Bromine | 6-Bromo-2-aminobenzothiazole, Morpholine |
| Key Transformation | Electrophilic cyclization | Palladium-catalyzed C-N cross-coupling |
| Reported Yield | Variable, often moderate (Typical range: 40-70%) | High (Reported yields for similar reactions up to 95%) |
| Reaction Temperature | Typically requires low to room temperature, with heating for workup | Elevated temperatures (65-110 °C) |
| Reaction Time | Can be lengthy, often requiring overnight stirring | Generally shorter, ranging from a few hours to 24 hours |
| Reagent Toxicity | Utilizes bromine, a corrosive and hazardous reagent | Palladium catalysts and phosphine ligands can be toxic and require careful handling |
| Substrate Scope | Generally limited by the availability of the substituted aniline | Broad, with high tolerance for various functional groups |
| Purification | Often requires recrystallization from a mixture of solvents | Typically requires column chromatography |
Experimental Protocols
Classical Route: Hugershoff-style Synthesis of this compound
This method involves the in situ formation of a thiocyanate derivative of 4-morpholinoaniline, followed by bromine-mediated cyclization.
Materials:
-
4-Morpholinoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution
-
Ethanol
-
Benzene
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-morpholinoaniline (1 equivalent) in glacial acetic acid.
-
To this solution, add potassium thiocyanate (2-3 equivalents) and stir for 30 minutes.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water and neutralize with an ammonia solution to a pH of approximately 6-7.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/benzene mixture to yield this compound.
Modern Route: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol utilizes a palladium catalyst and a specialized phosphine ligand to couple 6-bromo-2-aminobenzothiazole with morpholine. The following is a representative protocol based on similar successful reactions.
Materials:
-
6-Bromo-2-aminobenzothiazole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine 6-bromo-2-aminobenzothiazole (1 equivalent), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizing Synthetic and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key stages of the Buchwald-Hartwig amination for synthesizing this compound.
Many benzothiazole derivatives are known to interact with critical cellular signaling pathways implicated in cancer. The following diagrams depict the PI3K/Akt/mTOR and VEGFR signaling pathways, which are common targets for such inhibitors.
Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth, and a potential target for benzothiazole-based inhibitors.[1][2]
Caption: The VEGFR signaling cascade, crucial for angiogenesis, and a target for therapeutic intervention by compounds such as benzothiazoles.
References
Safety Operating Guide
Proper Disposal of 6-Morpholinobenzo[d]thiazol-2-amine: A Safety and Operational Guide
For Immediate Release
This document provides essential procedural guidance for the safe and compliant disposal of 6-Morpholinobenzo[d]thiazol-2-amine, a chemical compound utilized in various research and development applications. The following protocols are designed for researchers, scientists, and drug development professionals to ensure minimal environmental impact and maintain a safe laboratory environment.
Hazard Profile of Structurally Similar Compounds
Analysis of analogous compounds provides insight into the potential hazards of this compound. The following table summarizes the hazard classifications for related chemicals, underscoring the need for cautious handling and disposal.
| Hazard Statement | GHS Classification | Reference Compounds |
| H301 + H311: Toxic if swallowed or in contact with skin | Acute Toxicity, Oral (Category 3), Dermal (Category 3) | A structurally similar benzothiazole compound |
| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | 2-(morpholinodithio)benzothiazole |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | 2-(morpholinodithio)benzothiazole, A structurally similar benzothiazole compound |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | A structurally similar benzothiazole compound |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | 4-(2-BENZOTHIAZOLYLDITHIO)MORPHOLINE |
| H402: Harmful to aquatic life | Acute Aquatic Hazard (Category 3) | A structurally similar benzothiazole compound |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Under no circumstances should this chemical be released into the environment, drains, or disposed of as regular solid waste.[1][5]
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification and Labeling :
-
Designate a specific, chemically resistant container for "this compound Waste."
-
The container must be clearly labeled with the full chemical name and appropriate hazard symbols.
-
Ensure the container has a secure, tight-fitting lid to prevent leaks or the release of fumes.[5]
-
-
Segregation of Waste Streams :
-
Solid Waste : Collect all unused or contaminated solid this compound, along with contaminated items like weighing paper, disposable spatulas, and gloves, in the designated solid waste container.[4]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix with other incompatible waste streams.[4]
-
Contaminated Personal Protective Equipment (PPE) : Used gloves, masks, and other disposable PPE should be double-bagged and placed in a designated container for chemically contaminated waste.[4]
-
-
Container Management :
-
Store waste containers in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances like acids and oxidizing agents.[5]
-
Keep waste containers closed at all times, except when adding waste.
-
Do not fill containers beyond 90% of their capacity to allow for expansion.[6]
-
-
Documentation and Professional Disposal :
-
Maintain a detailed log of the generated waste, including the chemical name, quantity, and date of generation.
-
Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[5] Provide them with all necessary documentation for proper handling and disposal, which will likely involve controlled incineration with flue gas scrubbing or other methods suitable for toxic organic compounds.[1][2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Morpholinobenzo[d]thiazol-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Morpholinobenzo[d]thiazol-2-amine was publicly available at the time of this writing. The following safety and logistical information is based on data from structurally similar benzothiazole compounds. Researchers should always consult a certified safety professional and conduct a thorough risk assessment before handling any chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous compounds, which include potential skin and eye irritation, and harm if swallowed or inhaled.[1][2][3][4][5]
| Body Part | Personal Protective Equipment | Recommended Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used when there is a significant splash hazard.[1][3] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check for breakthrough times and select gloves appropriate for the duration of the task. |
| Protective Clothing | A lab coat is mandatory. For tasks with a higher risk of exposure, chemical-resistant coveralls or an apron should be worn. | |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood, if dusts are generated, or if irritation is experienced.[1] |
Operational Plan: Safe Handling and Disposal
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to prevent inhalation of any dust or powder.
-
Use a spatula or other appropriate tool for transferring the solid material. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
During Operation:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[2]
-
Clean all equipment and the work area to remove any residual chemical.
-
Disposal Plan:
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste.[2][5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
